GNF4877
Beschreibung
Structure
2D Structure
3D Structure
Eigenschaften
IUPAC Name |
(3R)-1-[3-[[3-amino-6-(2-fluoro-5-propan-2-yloxyphenyl)pyrazine-2-carbonyl]amino]pyridin-4-yl]piperidine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H27FN6O4/c1-14(2)36-16-5-6-18(26)17(10-16)19-12-29-23(27)22(30-19)24(33)31-20-11-28-8-7-21(20)32-9-3-4-15(13-32)25(34)35/h5-8,10-12,14-15H,3-4,9,13H2,1-2H3,(H2,27,29)(H,31,33)(H,34,35)/t15-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZIATSFXNVOVFE-OAHLLOKOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC(=C(C=C1)F)C2=CN=C(C(=N2)C(=O)NC3=C(C=CN=C3)N4CCCC(C4)C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)OC1=CC(=C(C=C1)F)C2=CN=C(C(=N2)C(=O)NC3=C(C=CN=C3)N4CCC[C@H](C4)C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H27FN6O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
494.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
GNF4877: A Dual DYRK1A/GSK3β Inhibitor for Pancreatic β-Cell Proliferation
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
GNF4877 is a potent, orally bioavailable small molecule that acts as a dual inhibitor of Dual-specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A) and Glycogen Synthase Kinase 3β (GSK3β).[1] This dual inhibitory action converges on key signaling pathways that regulate pancreatic β-cell proliferation, a critical process for restoring functional β-cell mass in the context of diabetes. This compound has demonstrated the ability to stimulate robust proliferation of primary rodent and human β-cells both in vitro and in vivo, leading to increased β-cell mass, enhanced insulin content, and improved glycemic control in diabetic mouse models.[2][3] This technical guide provides a comprehensive overview of this compound, including its mechanism of action, key quantitative data, detailed experimental protocols for its evaluation, and visual representations of the relevant signaling pathways and experimental workflows.
Core Mechanism of Action
This compound exerts its pro-proliferative effects on pancreatic β-cells by simultaneously inhibiting two key serine/threonine kinases: DYRK1A and GSK3β.
-
DYRK1A Inhibition and NFAT Signaling: DYRK1A is a negative regulator of the Nuclear Factor of Activated T-cells (NFAT) family of transcription factors.[2][4] In resting β-cells, DYRK1A phosphorylates NFAT proteins, promoting their export from the nucleus and thereby preventing the transcription of pro-proliferative genes. By inhibiting DYRK1A, this compound prevents this phosphorylation, leading to the nuclear accumulation of NFAT.[2] In the nucleus, NFAT activates the transcription of genes that drive cell cycle progression, ultimately leading to β-cell replication.[5]
-
GSK3β Inhibition and Wnt/β-catenin Signaling: GSK3β is a crucial component of the β-catenin destruction complex. In the absence of a Wnt signal, GSK3β phosphorylates β-catenin, targeting it for ubiquitination and proteasomal degradation. The inhibition of GSK3β by this compound prevents the degradation of β-catenin. This allows β-catenin to accumulate in the cytoplasm and translocate to the nucleus, where it acts as a transcriptional co-activator for genes involved in cell proliferation.[6][7]
The synergistic inhibition of both DYRK1A and GSK3β by this compound results in a robust induction of β-cell proliferation.
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound from published studies.
| Parameter | Target | Value | Assay Type | Reference |
| IC50 | DYRK1A | 6 nM | Biochemical Kinase | [8] |
| IC50 | GSK3β | 16 nM | Biochemical Kinase | [3][8] |
| EC50 | β-cell Proliferation (mouse R7T1 cells) | 0.66 µM | Cellular Assay | [8] |
Table 1: In Vitro Activity of this compound
| Animal Model | Dosing Regimen | Key Findings | Reference |
| RIP-DTA (Diphtheria Toxin A) induced diabetic mice | 50 mg/kg, oral gavage, twice daily for 14-15 days | - Progressive reduction of hyperglycemia- Improved oral glucose tolerance- Increased β-cell mass and insulin content- Increased percentage of Ki67+ insulin+ cells | [2][3][8] |
| Human islet xenograft in NSG mice | 50 mg/kg, oral gavage, twice daily | - Increased BrdU incorporation in insulin-positive cells- Improved glucose control | [2][3] |
Table 2: In Vivo Efficacy of this compound
Signaling Pathways and Experimental Workflow Visualizations
The following diagrams were generated using Graphviz (DOT language) to illustrate the mechanism of action of this compound and a typical experimental workflow for its characterization.
Caption: this compound inhibits DYRK1A, preventing NFAT phosphorylation and promoting its nuclear translocation.
Caption: this compound inhibits GSK3β, preventing β-catenin degradation and promoting its nuclear activity.
Caption: Generalized experimental workflow for the characterization of this compound.
Detailed Experimental Protocols
The following are generalized yet detailed protocols for key experiments used to characterize this compound, based on methodologies reported in the primary literature. Researchers should optimize these protocols for their specific experimental conditions.
Biochemical Kinase Assay (DYRK1A and GSK3β)
This protocol describes a method to determine the half-maximal inhibitory concentration (IC50) of this compound against DYRK1A and GSK3β.
Materials:
-
Recombinant human DYRK1A and GSK3β enzymes
-
Kinase-specific peptide substrate (e.g., DYRKtide for DYRK1A)
-
ATP
-
Kinase assay buffer (e.g., containing HEPES, MgCl₂, Brij-35, EGTA, DTT)
-
This compound stock solution (in DMSO)
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar
-
384-well white plates
-
Plate reader capable of luminescence detection
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in DMSO, followed by a further dilution in kinase assay buffer.
-
Kinase Reaction:
-
To each well of a 384-well plate, add the diluted this compound or DMSO (vehicle control).
-
Add the recombinant kinase (DYRK1A or GSK3β) and the specific peptide substrate to the wells.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
-
ADP Detection:
-
Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent. Incubate as per the manufacturer's instructions (e.g., 40 minutes at room temperature).
-
Convert the generated ADP to ATP and measure the light output by adding the Kinase Detection Reagent. Incubate as per the manufacturer's instructions (e.g., 30 minutes at room temperature).
-
-
Data Analysis:
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition for each this compound concentration relative to the vehicle control.
-
Determine the IC50 value by fitting the data to a four-parameter logistic dose-response curve.
-
Cellular β-Cell Proliferation Assay (Immunofluorescence for Ki67)
This protocol outlines a method to quantify the proliferation of primary β-cells or β-cell lines treated with this compound using the proliferation marker Ki67.
Materials:
-
Primary islets or β-cell line (e.g., INS-1E)
-
Cell culture medium and supplements
-
This compound stock solution (in DMSO)
-
Fixation buffer (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization buffer (e.g., 0.25% Triton X-100 in PBS)
-
Blocking buffer (e.g., 5% goat serum in PBS)
-
Primary antibodies: anti-insulin and anti-Ki67
-
Fluorescently labeled secondary antibodies (e.g., anti-mouse IgG-Alexa Fluor 488, anti-rabbit IgG-Alexa Fluor 594)
-
DAPI (for nuclear counterstaining)
-
Mounting medium
-
Fluorescence microscope
Procedure:
-
Cell Culture and Treatment:
-
Culture dispersed islet cells or β-cell lines on coverslips or in multi-well plates.
-
Treat the cells with various concentrations of this compound or DMSO (vehicle control) for a specified duration (e.g., 72 hours).
-
-
Immunofluorescence Staining:
-
Fix the cells with fixation buffer for 15 minutes at room temperature.
-
Wash the cells with PBS.
-
Permeabilize the cells with permeabilization buffer for 10 minutes.
-
Wash the cells with PBS.
-
Block non-specific antibody binding with blocking buffer for 1 hour.
-
Incubate the cells with a cocktail of primary antibodies (anti-insulin and anti-Ki67) overnight at 4°C.
-
Wash the cells with PBS.
-
Incubate the cells with a cocktail of fluorescently labeled secondary antibodies for 1 hour at room temperature in the dark.
-
Wash the cells with PBS.
-
Counterstain the nuclei with DAPI for 5 minutes.
-
Wash the cells with PBS and mount the coverslips onto microscope slides with mounting medium.
-
-
Image Acquisition and Analysis:
-
Acquire images using a fluorescence microscope.
-
Quantify the percentage of proliferating β-cells by counting the number of Ki67-positive nuclei within the insulin-positive cell population.
-
In Vivo Efficacy in a Diabetic Mouse Model (RIP-DTA)
This protocol provides a general framework for evaluating the in vivo efficacy of this compound in the RIP-DTA mouse model of β-cell ablation and diabetes.
Materials:
-
RIP-DTA transgenic mice
-
This compound formulation for oral gavage (e.g., in 0.5% methylcellulose)
-
Vehicle control solution
-
Blood glucose meter and test strips
-
Oral gavage needles
-
Glucose solution for oral glucose tolerance test (OGTT)
Procedure:
-
Induction of Diabetes: Induce β-cell ablation and diabetes in RIP-DTA mice according to the specific model protocol (e.g., doxycycline administration).
-
Animal Treatment:
-
Once mice become hyperglycemic (e.g., blood glucose > 400 mg/dL), randomize them into treatment and vehicle control groups.
-
Administer this compound (e.g., 50 mg/kg) or vehicle control via oral gavage twice daily for the duration of the study (e.g., 14 days).[3]
-
-
Monitoring of Glycemic Control:
-
Monitor blood glucose levels regularly (e.g., daily or every other day).
-
Perform an oral glucose tolerance test (OGTT) at the end of the treatment period. For the OGTT, fast the mice overnight, administer an oral bolus of glucose (e.g., 2 g/kg), and measure blood glucose at various time points (e.g., 0, 15, 30, 60, 120 minutes) post-gavage.[6]
-
-
Histological Analysis:
-
At the end of the study, euthanize the mice and collect the pancreata.
-
Fix the pancreata in formalin and embed in paraffin.
-
Perform immunohistochemistry on pancreatic sections for insulin and a proliferation marker (e.g., Ki67 or BrdU) to quantify β-cell mass and proliferation.
-
Conclusion
This compound represents a promising therapeutic candidate for diabetes by targeting the regenerative capacity of pancreatic β-cells. Its dual inhibitory mechanism against DYRK1A and GSK3β provides a powerful stimulus for β-cell proliferation. The data and protocols presented in this technical guide offer a valuable resource for researchers and drug development professionals working to advance novel therapies for the treatment of diabetes. Further investigation into the long-term efficacy and safety of this compound is warranted to fully elucidate its clinical potential.
References
- 1. biorxiv.org [biorxiv.org]
- 2. researchgate.net [researchgate.net]
- 3. JCI Insight - Pharmacologic and genetic approaches define human pancreatic β cell mitogenic targets of DYRK1A inhibitors [insight.jci.org]
- 4. A Dual Inhibitor of DYRK1A and GSK3β for β-Cell Proliferation: Aminopyrazine Derivative this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. primo.qatar-weill.cornell.edu [primo.qatar-weill.cornell.edu]
- 6. mmpc.org [mmpc.org]
- 7. Validation of a refined protocol for mouse oral glucose tolerance testing without gavage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
The Role of GNF4877 in the NFAT Signaling Pathway: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
GNF4877 is a potent, orally available small molecule that has garnered significant interest for its ability to induce pancreatic β-cell proliferation, a promising therapeutic strategy for diabetes.[1][2] This technical guide delves into the core mechanism of action of this compound, focusing on its intricate role within the Nuclear Factor of Activated T-cells (NFAT) signaling pathway. This compound exerts its effects through the dual inhibition of two key kinases: Dual-specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A) and Glycogen Synthase Kinase 3β (GSK3β).[1][2] This inhibition effectively blocks the nuclear export of NFATc transcription factors, leading to their accumulation in the nucleus and the subsequent transactivation of genes that promote cell cycle progression and proliferation.[3][4] This document provides a comprehensive overview of the signaling cascade, quantitative data on this compound's activity, detailed experimental protocols for studying its effects, and visual diagrams to elucidate the complex molecular interactions.
Introduction to the NFAT Signaling Pathway
The NFAT signaling pathway is a crucial regulator of cellular processes, including immune responses, cell differentiation, and proliferation.[5][6] In pancreatic β-cells, this pathway is instrumental in controlling growth and function.[3][5] The activation of NFAT transcription factors is tightly controlled by their phosphorylation status, which dictates their subcellular localization. In a resting state, NFAT proteins are phosphorylated and reside in the cytoplasm. Upon cellular stimulation that leads to increased intracellular calcium levels, the calcium-dependent phosphatase calcineurin is activated.[4][5] Calcineurin then dephosphorylates NFAT, exposing a nuclear localization signal and promoting its translocation into the nucleus. Once in the nucleus, NFAT can bind to DNA and, in cooperation with other transcription factors, drive the expression of target genes.
The pathway is negatively regulated by kinases that re-phosphorylate NFAT, leading to its export from the nucleus back into the cytoplasm. Key kinases involved in this nuclear export are DYRK1A and GSK3β.[3][4]
This compound: A Dual Inhibitor of DYRK1A and GSK3β
This compound was identified through a phenotypic high-throughput screening campaign aimed at discovering compounds that induce β-cell proliferation.[1][2] It is an aminopyrazine derivative that potently and selectively inhibits both DYRK1A and GSK3β.[1][2][7]
Mechanism of Action
The primary mechanism by which this compound influences the NFAT signaling pathway is through the inhibition of DYRK1A and GSK3β.[3][4] By blocking the activity of these kinases, this compound prevents the re-phosphorylation of nuclear NFAT.[3] This leads to a sustained nuclear presence of NFATc1, allowing for prolonged transcriptional activation of its target genes, which include key regulators of the cell cycle.[3][4] The dual inhibition of both kinases appears to have a synergistic or additive effect on promoting β-cell proliferation compared to the inhibition of either kinase alone.[3]
Quantitative Data on this compound Activity
The following tables summarize the key quantitative data regarding the inhibitory activity of this compound and its effect on β-cell proliferation.
| Parameter | Value | Description | Reference |
| IC₅₀ (DYRK1A) | 6 nM | The half maximal inhibitory concentration against DYRK1A kinase activity. | [8] |
| IC₅₀ (GSK3β) | 16 nM | The half maximal inhibitory concentration against GSK3β kinase activity. | [8] |
| EC₅₀ (mouse β (R7T1) cells) | 0.66 μM | The half maximal effective concentration for inducing proliferation in a mouse β-cell line. | [8] |
Table 1: In vitro inhibitory and proliferative activity of this compound.
| Experimental Model | Treatment | Outcome | Reference |
| Diabetic RIP-DTA mice | This compound (50 mg/kg, oral, twice daily) | Induced β-cell proliferation, increased β-cell mass and insulin content, and improved glycemic control. | [3][8] |
| Human Islets (in vitro) | This compound | Increased BrdU incorporation into insulin-positive cells. | [3] |
Table 2: In vivo and ex vivo effects of this compound on β-cell proliferation and function.
Signaling Pathway and Experimental Workflow Diagrams
NFAT Signaling Pathway and the Role of this compound
References
- 1. researchgate.net [researchgate.net]
- 2. A Dual Inhibitor of DYRK1A and GSK3β for β-Cell Proliferation: Aminopyrazine Derivative this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Inhibition of DYRK1A and GSK3B induces human β-cell proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. NFAT Targets Signaling Molecules to Gene Promoters in Pancreatic β-Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Nfat: ubiquitous regulator of cell differentiation and adaptation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Diabetic Kinome Inhibitors—A New Opportunity for β-Cells Restoration - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
GNF4877: A Technical Guide to its Structural Analysis and Target Engagement
For Researchers, Scientists, and Drug Development Professionals
Introduction
GNF4877 is a potent small molecule inhibitor that has garnered significant interest in the field of regenerative medicine, particularly for its role in promoting pancreatic β-cell proliferation.[1][2] This technical guide provides an in-depth analysis of the structural characteristics of this compound, its primary molecular targets, and the downstream signaling pathways it modulates. Detailed experimental protocols for key assays are provided, along with quantitative data and visual representations of its mechanism of action and experimental workflows.
Structural Analysis of this compound
This compound is classified as an aminopyrazine derivative with the chemical formula C25H27FN6O4.[3][4] While the crystal structure of this compound as a standalone molecule is not publicly available, its interaction with its primary target, Dual-specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A), has been elucidated through molecular docking models. These models utilize the crystal structure of DYRK1A (PDB ID: 6UIP) to predict the binding mode of this compound.[5] The aminopyrazine scaffold serves as a key structural feature, enabling competitive inhibition at the ATP-binding site of the kinase.[5]
Molecular Targets and Potency
This compound is a dual inhibitor, primarily targeting DYRK1A and Glycogen Synthase Kinase 3β (GSK3β).[1][2] Its inhibitory activity has been quantified through various biochemical assays, with the following key metrics:
| Target | IC50 (nM) | Assay Type | Reference |
| DYRK1A | 6 | Biochemical Kinase Assay | [3] |
| GSK3β | 16 | Biochemical Kinase Assay | [3] |
| Cellular Effect | EC50 (µM) | Assay Type | Reference |
| Mouse β (R7T1) cells Proliferation | 0.66 | Cell-based proliferation assay | [3] |
Mechanism of Action and Signaling Pathway
The primary mechanism of action of this compound involves the inhibition of DYRK1A and GSK3β, which leads to the blockade of nuclear factor of activated T-cells (NFATc) nuclear export.[3] DYRK1A is known to phosphorylate NFATc, promoting its export from the nucleus and thereby terminating its transcriptional activity. By inhibiting DYRK1A, this compound facilitates the accumulation of NFATc in the nucleus, where it can activate gene expression programs that lead to cellular proliferation, particularly in pancreatic β-cells.[3]
Experimental Protocols
DYRK1A Kinase Activity Assay (ELISA-based)
This protocol is adapted from a general ELISA-based kinase assay for DYRK1A.[2]
Materials:
-
Recombinant human DYRK1A enzyme
-
DYRK1A substrate (e.g., a peptide containing the DYRK1A phosphorylation motif)
-
Coating buffer (e.g., 50 mM Carbonate-Bicarbonate, pH 9.6)
-
Assay buffer (e.g., 25 mM HEPES, pH 7.4, 100 mM NaCl, 5 mM MgCl2)
-
ATP solution (100 µM in assay buffer)
-
This compound serial dilutions
-
Phosphorylation site-specific primary antibody
-
HRP-conjugated secondary antibody
-
TMB substrate
-
Stop solution (e.g., 2 M H2SO4)
-
96-well microplate
-
Plate reader
Procedure:
-
Coat the 96-well plate with the DYRK1A substrate diluted in coating buffer. Incubate overnight at 4°C.
-
Wash the plate three times with wash buffer (e.g., PBS with 0.05% Tween-20).
-
Block the plate with a blocking buffer (e.g., 5% BSA in PBS) for 1 hour at room temperature.
-
Wash the plate three times with wash buffer.
-
Prepare the kinase reaction mixture in each well:
-
Add assay buffer.
-
Add serial dilutions of this compound or vehicle control (DMSO).
-
Add recombinant DYRK1A enzyme.
-
Initiate the reaction by adding ATP solution.
-
-
Incubate the plate for 30-60 minutes at 30°C.
-
Terminate the reaction by adding an EDTA solution or by washing the plate.
-
Wash the plate three times with wash buffer.
-
Add the phosphorylation site-specific primary antibody and incubate for 1 hour at room temperature.
-
Wash the plate three times with wash buffer.
-
Add the HRP-conjugated secondary antibody and incubate for 1 hour at room temperature.
-
Wash the plate three times with wash buffer.
-
Add TMB substrate and incubate in the dark until color develops.
-
Stop the reaction by adding the stop solution.
-
Read the absorbance at 450 nm using a plate reader.
-
Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of this compound concentration.
β-Cell Proliferation Assay (EdU Incorporation)
This protocol is a generalized procedure based on standard EdU cell proliferation assays.[6][7]
Materials:
-
Pancreatic β-cell line (e.g., MIN6, INS-1E) or isolated primary islets
-
Cell culture medium
-
This compound
-
EdU (5-ethynyl-2'-deoxyuridine) labeling solution
-
Fixation solution (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization buffer (e.g., 0.5% Triton X-100 in PBS)
-
Click-iT® reaction cocktail (containing a fluorescent azide)
-
Nuclear counterstain (e.g., DAPI, Hoechst 33342)
-
Fluorescence microscope or flow cytometer
Procedure:
-
Seed β-cells in a multi-well plate and culture until they reach the desired confluency.
-
Treat the cells with various concentrations of this compound or vehicle control for a specified period (e.g., 24-72 hours).
-
Add EdU labeling solution to the culture medium and incubate for a period that allows for incorporation into newly synthesized DNA (e.g., 2-24 hours).
-
Wash the cells with PBS.
-
Fix the cells with the fixation solution for 15 minutes at room temperature.
-
Wash the cells twice with PBS.
-
Permeabilize the cells with the permeabilization buffer for 20 minutes at room temperature.
-
Wash the cells twice with PBS.
-
Prepare the Click-iT® reaction cocktail according to the manufacturer's instructions and add it to the cells.
-
Incubate for 30 minutes at room temperature, protected from light.
-
Wash the cells three times with PBS.
-
Stain the cell nuclei with a nuclear counterstain.
-
Image the cells using a fluorescence microscope or analyze by flow cytometry.
-
Quantify the percentage of EdU-positive cells to determine the proliferation rate.
Conclusion
This compound is a valuable research tool for studying β-cell regeneration and the roles of DYRK1A and GSK3β in cell cycle regulation. Its dual inhibitory activity and potent pro-proliferative effects on pancreatic β-cells make it a compound of significant interest for the development of novel diabetes therapies. The information and protocols provided in this guide offer a comprehensive resource for researchers investigating the multifaceted biological activities of this compound.
References
- 1. A Dual Inhibitor of DYRK1A and GSK3β for β-Cell Proliferation: Aminopyrazine Derivative this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. An ELISA DYRK1A non-radioactive kinase assay suitable for the characterization of inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 5. researchgate.net [researchgate.net]
- 6. Evaluation of B Cell Proliferation in vivo by EdU Incorporation Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 7. interchim.fr [interchim.fr]
GNF4877: A Technical Guide to a Dual DYRK1A/GSK3β Inhibitor for Inducing Human Beta-Cell Regeneration
For Researchers, Scientists, and Drug Development Professionals
Abstract
The loss of functional pancreatic beta-cell mass is a primary characteristic of both type 1 and type 2 diabetes. A promising therapeutic strategy is the development of small molecules that can induce the proliferation of remaining beta-cells to restore insulin production. GNF4877, an aminopyrazine derivative, has been identified as a potent dual inhibitor of Dual-specificity tyrosine-regulated kinase 1A (DYRK1A) and Glycogen synthase kinase 3β (GSK3β). This technical guide provides an in-depth overview of this compound, summarizing its mechanism of action, preclinical efficacy, and the experimental protocols utilized in its characterization. The information presented is intended to serve as a comprehensive resource for researchers in the fields of diabetes, regenerative medicine, and drug discovery.
Introduction
The regeneration of pancreatic beta-cells is a key goal for developing a curative therapy for diabetes. Adult human beta-cells have a very limited proliferative capacity. However, research has identified the inhibition of DYRK1A as a viable strategy to stimulate human beta-cell replication.[1][2] this compound emerged from a phenotypic high-throughput screening campaign designed to identify compounds that promote beta-cell proliferation.[3][4] It is a potent dual inhibitor of DYRK1A and GSK3β, kinases that act as negative regulators of beta-cell growth.[4] By inhibiting these two kinases, this compound promotes the nuclear translocation of Nuclear Factor of Activated T-cells (NFAT) transcription factors, leading to the expression of genes that drive cell cycle progression and, consequently, beta-cell proliferation.[5] Preclinical studies in rodent models of diabetes have demonstrated the potential of this compound to increase beta-cell mass, enhance insulin content, and improve glycemic control.[5]
Mechanism of Action: The DYRK1A/GSK3β-NFAT Signaling Pathway
This compound's primary mechanism of action involves the dual inhibition of DYRK1A and GSK3β, which in turn modulates the activity of the NFAT family of transcription factors.
-
DYRK1A and GSK3β as Negative Regulators: In quiescent beta-cells, DYRK1A and GSK3β phosphorylate NFAT proteins in the cytoplasm. This phosphorylation event promotes the nuclear export of NFAT, preventing it from activating target gene expression.[6]
-
This compound-Mediated Inhibition: this compound inhibits the kinase activity of both DYRK1A and GSK3β.[4]
-
Calcineurin and NFAT Activation: In the presence of intracellular calcium, the phosphatase calcineurin dephosphorylates NFAT.[5]
-
Nuclear Translocation of NFAT: The inhibition of DYRK1A and GSK3β by this compound prevents the re-phosphorylation of NFAT in the nucleus, leading to its nuclear accumulation.[5]
-
Gene Expression and Proliferation: Nuclear NFAT acts as a transcription factor, promoting the expression of genes involved in cell cycle progression, ultimately leading to beta-cell proliferation.[2]
Quantitative Data
The following tables summarize the key quantitative data for this compound from preclinical studies.
Table 1: In Vitro Potency of this compound
| Parameter | Species | Cell Line/Assay | Value | Reference |
| DYRK1A IC50 | - | Biochemical Assay | 6 nM | [7] |
| GSK3β IC50 | - | Biochemical Assay | 16 nM | [7] |
| β-Cell Proliferation EC50 | Mouse | R7T1 cells | 0.66 µM | [7] |
Table 2: In Vivo Efficacy of this compound in a Diabetic Mouse Model
Data from a study using the RIP-DTA (rat insulin promoter-diphtheria toxin A) mouse model of type 1 diabetes, where beta-cells are ablated.
| Parameter | Treatment Group | Result | Reference |
| Non-fasting Blood Glucose | This compound (50 mg/kg, twice daily, oral) | Progressive reduction | [5] |
| Glucose Tolerance | This compound | Significantly improved | [5] |
| β-Cell Mass | This compound | ~1.5-fold increase | [5] |
| Insulin Content | This compound | ~2-fold increase | [5] |
Experimental Protocols
Detailed methodologies for the key experiments cited in the characterization of this compound are provided below.
In Vitro Beta-Cell Proliferation Assay
This protocol describes a method to assess the proliferative effect of this compound on primary islet cells.
Methodology:
-
Islet Isolation: Isolate pancreatic islets from rodents using standard collagenase digestion methods.
-
Islet Dissociation: Dissociate islets into single cells using a gentle enzymatic digestion (e.g., trypsin).
-
Cell Seeding: Seed the dispersed islet cells into 384-well imaging plates.
-
Compound Treatment: Treat the cells with varying concentrations of this compound or a vehicle control (e.g., DMSO).
-
EdU Labeling: Add 5-ethynyl-2'-deoxyuridine (EdU), a thymidine analog, to the culture medium to label cells undergoing DNA synthesis.
-
Fixation and Permeabilization: Fix the cells with paraformaldehyde and permeabilize with a detergent-based buffer.
-
EdU Detection: Detect incorporated EdU using a fluorescent azide via a click chemistry reaction.
-
Immunostaining: Stain the cells with primary antibodies against insulin to identify beta-cells and a nuclear counterstain like DAPI.
-
High-Content Imaging: Acquire images using an automated high-content imaging system.
-
Data Analysis: Quantify the percentage of EdU-positive cells within the insulin-positive cell population.
NFATc1 Nuclear Translocation Assay
This assay measures the ability of this compound to induce the translocation of NFATc1 from the cytoplasm to the nucleus.
Methodology:
-
Cell Culture: Culture a suitable beta-cell line (e.g., INS-1E) in appropriate media.
-
Transfection: Transfect the cells with a plasmid encoding a fusion protein of NFATc1 and Green Fluorescent Protein (NFATc1-GFP).
-
Compound Treatment: Treat the transfected cells with this compound or a vehicle control.
-
Live-Cell Imaging: Acquire time-lapse fluorescence microscopy images of the live cells.
-
Image Analysis: Quantify the fluorescence intensity of NFATc1-GFP in the nucleus and cytoplasm to determine the nuclear-to-cytoplasmic signal ratio. An increase in this ratio indicates nuclear translocation.
In Vivo Efficacy in a Diabetic Mouse Model
This protocol outlines a general procedure for evaluating the in vivo efficacy of this compound in a chemically-induced or genetic mouse model of diabetes.
References
- 1. Diabetic Kinome Inhibitors—A New Opportunity for β-Cells Restoration - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Dual Inhibitor of DYRK1A and GSK3β for β-Cell Proliferation: Aminopyrazine Derivative this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. diabetesjournals.org [diabetesjournals.org]
- 5. researchgate.net [researchgate.net]
- 6. Inhibition of DYRK1A and GSK3B induces human β-cell proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Population Pharmacokinetics of TAK‐931, a Cell Division Cycle 7 Kinase Inhibitor, in Patients With Advanced Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Synergistic Inhibition of DYRK1A and GSK3β
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction
Dual-specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A) and Glycogen Synthase Kinase 3β (GSK3β) are two serine/threonine kinases that have emerged as critical regulators of a multitude of cellular processes. Their dysregulation is implicated in the pathogenesis of numerous disorders, including neurodegenerative diseases like Alzheimer's, metabolic conditions such as diabetes, and various cancers.[1][2][3] While inhibitors targeting each kinase individually have been developed, a growing body of evidence highlights a significant molecular crosstalk and functional synergy between them. This has led to the exploration of dual-inhibition strategies, which promise enhanced therapeutic efficacy by simultaneously modulating interconnected pathways. This technical guide provides a comprehensive overview of the molecular basis for the synergistic inhibition of DYRK1A and GSK3β, summarizing key quantitative data, detailing relevant experimental protocols, and visualizing the core signaling networks.
The Molecular Interplay Between DYRK1A and GSK3β
The interaction between DYRK1A and GSK3β is multifaceted, involving direct phosphorylation, pathway crosstalk, and shared substrate regulation. Understanding these interactions is fundamental to appreciating the rationale for dual inhibition.
Direct Regulation of GSK3β by DYRK1A
A primary mechanism of interaction is the direct phosphorylation and subsequent inactivation of GSK3β by DYRK1A.[1][4]
-
Inhibitory Phosphorylation: DYRK1A directly phosphorylates GSK3β at the Threonine-356 (Thr356) residue.[1][4] This phosphorylation event inhibits the kinase activity of GSK3β, representing an alternative inactivation pathway to the well-known phosphorylation at Serine-9 by kinases like Akt.[1][4]
-
Priming Phosphorylation: DYRK1A can act as a "priming" kinase for GSK3β.[5][6] Many GSK3β substrates require pre-phosphorylation at a serine or threonine residue located four amino acids C-terminal to the GSK3β target site.[7] DYRK1A can perform this initial priming phosphorylation on certain substrates, thereby enabling or enhancing their subsequent phosphorylation by GSK3β.[5][6] This priming action is crucial in pathways regulating microtubule dynamics and the phosphorylation of proteins like MAP1B and Tau.[5][6]
Crosstalk in Major Signaling Pathways
DYRK1A and GSK3β are key nodes in several signaling cascades critical for cell fate, proliferation, and function. Their dual inhibition can therefore have a profound impact on cellular homeostasis.
-
Neurodevelopment and Neurodegeneration: In the context of Alzheimer's disease, both DYRK1A and GSK3β contribute to the hyperphosphorylation of the microtubule-associated protein Tau, a key event leading to the formation of neurofibrillary tangles (NFTs).[8][9] DYRK1A can prime Tau for GSK3β-mediated phosphorylation, suggesting a synergistic role in pathology.[5] Therefore, dual inhibition is a promising strategy to reduce Tau pathology.[8]
-
Cell Cycle and Proliferation: DYRK1A is known to regulate cell cycle progression, often by phosphorylating and promoting the degradation of proteins like Cyclin D1.[2][10] GSK3β also influences the cell cycle through phosphorylation of Cyclin D1, marking it for proteolytic turnover.[11] Co-inhibition can thus synergistically arrest the cell cycle.
-
Wnt/β-catenin Pathway: GSK3β is a central negative regulator of the Wnt pathway, phosphorylating β-catenin to target it for degradation. Inhibition of GSK3β stabilizes β-catenin, allowing its translocation to the nucleus to regulate gene expression.[11] DYRK1A's inactivation of GSK3β provides an additional mechanism to modulate this critical pathway.[4]
References
- 1. Phosphorylation and inactivation of glycogen synthase kinase 3β (GSK3β) by dual-specificity tyrosine phosphorylation-regulated kinase 1A (Dyrk1A) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The chromosome 21 kinase DYRK1A: emerging roles in cancer biology and potential as a therapeutic target - PMC [pmc.ncbi.nlm.nih.gov]
- 3. DYRK1A kinase inhibitors with emphasis on cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Phosphorylation and Inactivation of Glycogen Synthase Kinase 3β (GSK3β) by Dual-specificity Tyrosine Phosphorylation-regulated Kinase 1A (Dyrk1A) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. GSK-3β, FYN, and DYRK1A: Master Regulators in Neurodegenerative Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Nonprimed and DYRK1A-primed GSK3β-phosphorylation sites on MAP1B regulate microtubule dynamics in growing axons - PMC [pmc.ncbi.nlm.nih.gov]
- 7. What Are the bona fide GSK3 Substrates? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. An inhibitor with GSK3β and DYRK1A dual inhibitory properties reduces Tau hyperphosphorylation and ameliorates disease in models of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Insights from the protein interaction Universe of the multifunctional “Goldilocks” kinase DYRK1A - PMC [pmc.ncbi.nlm.nih.gov]
- 11. GSK-3β: A Bifunctional Role in Cell Death Pathways - PMC [pmc.ncbi.nlm.nih.gov]
GNF4877: A Technical Guide to its Effects on Insulin Secretion and Content
For Researchers, Scientists, and Drug Development Professionals
Abstract
GNF4877 is a potent, orally bioavailable small molecule that acts as a dual inhibitor of dual-specificity tyrosine-regulated kinase 1A (DYRK1A) and glycogen synthase kinase 3β (GSK3β).[1] Research has identified this compound as a significant inducer of pancreatic β-cell proliferation, leading to an increase in functional β-cell mass.[2][3] This guide provides a comprehensive technical overview of the effects of this compound on insulin secretion and content, summarizing key quantitative data, detailing experimental methodologies, and illustrating the underlying signaling pathways. The primary mechanism of this compound involves the targeted inhibition of DYRK1A and GSK3β, which synergistically promotes the proliferation of β-cells, thereby enhancing insulin content and restoring glycemic control in diabetic models.[1][2]
Core Mechanism of Action: DYRK1A and GSK3β Inhibition
This compound's therapeutic potential in diabetes stems from its ability to inhibit two key kinases, DYRK1A and GSK3β, which are involved in cell cycle regulation and β-cell function.[1][4] The dual inhibition of these pathways has been shown to have a synergistic effect on enhancing β-cell proliferation.[5]
-
DYRK1A Inhibition: DYRK1A is a negative regulator of β-cell proliferation. Its inhibition by this compound is a critical mechanism for stimulating β-cell division.[2][6]
-
GSK3β Inhibition: Inhibition of GSK3β is also known to promote rodent β-cell proliferation and has been suggested to contribute to the efficacy of this compound.[2][7]
The combined action of this compound on these two kinases leads to a significant increase in β-cell numbers, which in turn increases the insulin-producing capacity of the pancreas.[2][3]
Quantitative Effects on Insulin Content and β-Cell Mass
In vivo studies using diabetic mouse models have demonstrated the profound effect of this compound on restoring β-cell mass and insulin content.
| Parameter | Vehicle Control | This compound (50 mg/kg, twice daily) | Fold Change | Reference |
| β-Cell Mass (mg) | ~0.2 | ~0.6 | ~3-fold | [6] |
| Pancreatic Insulin Content (ng/mg) | ~20 | ~60 | ~3-fold | [6] |
| Mean Fluorescent Intensity of Insulin | ~4000 | ~6000 | ~1.5-fold | [6] |
Data extracted and estimated from graphical representations in Shen et al., 2015.
Effects on Insulin Secretion
While the primary effect of this compound is on β-cell proliferation and insulin content, studies have shown that the newly formed β-cells are functional and capable of glucose-stimulated insulin secretion (GSIS).
Human islets treated with this compound maintained their insulin secretory capacity.[3] While specific fold-change data for GSIS in response to this compound is not extensively detailed in the provided literature, the improved glycemic control observed in animal models strongly suggests enhanced and functional insulin secretion.[2] For instance, in a study with the DYRK1A inhibitor 5-IT, which shares a similar mechanism, an approximately twofold increase in insulin secretion was observed in response to glucose stimulation.[8]
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the proposed signaling pathway of this compound and a general workflow for assessing its effects on β-cells.
References
- 1. A Dual Inhibitor of DYRK1A and GSK3β for β-Cell Proliferation: Aminopyrazine Derivative this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. JCI Insight - Pharmacologic and genetic approaches define human pancreatic β cell mitogenic targets of DYRK1A inhibitors [insight.jci.org]
- 3. Inhibition of DYRK1A and GSK3B induces human β-cell proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Diabetic Kinome Inhibitors—A New Opportunity for β-Cells Restoration - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Inhibition of Gsk3β activity improves β-cell function in c-KitWv/+ male mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. diabetesjournals.org [diabetesjournals.org]
GNF4877: A Dual Kinase Inhibitor with Therapeutic Potential for Type 1 Diabetes
An In-Depth Technical Guide for Researchers and Drug Development Professionals
Abstract
Type 1 diabetes is characterized by the autoimmune destruction of insulin-producing β-cells in the pancreas, leading to a lifelong dependency on exogenous insulin. A promising therapeutic strategy is the regeneration of β-cells to restore endogenous insulin production. This technical guide explores the therapeutic potential of GNF4877, a small molecule inhibitor, in the context of type 1 diabetes. This compound has been identified as a potent dual inhibitor of Dual-specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A) and Glycogen Synthase Kinase 3β (GSK3β), key regulators of β-cell proliferation.[1][2][3] This document provides a comprehensive overview of the mechanism of action of this compound, summarizes key quantitative data from preclinical studies, details relevant experimental protocols, and visualizes the underlying biological pathways and experimental workflows. While preclinical findings have been encouraging, it is noteworthy that this compound was not advanced into clinical trials, underscoring the complexities of translating promising compounds into therapeutic realities.[4]
Introduction: The Rationale for β-Cell Regeneration in Type 1 Diabetes
The central pathology of type 1 diabetes is the irreversible loss of functional β-cell mass.[4] Current treatments focus on managing blood glucose levels through insulin replacement therapy but do not address the underlying cause of the disease.[3] Inducing the proliferation of remaining β-cells presents a disease-modifying approach with the potential to restore glycemic control and reduce the long-term complications associated with diabetes.[2][3] The identification of small molecules that can safely and effectively stimulate human β-cell replication is a significant area of research in diabetes therapeutics.[5][6]
This compound: A Potent Dual Inhibitor of DYRK1A and GSK3β
This compound is an aminopyrazine derivative that has demonstrated the ability to induce β-cell proliferation both in vitro and in vivo.[2][3] Its mechanism of action is attributed to the potent and dual inhibition of two kinases: DYRK1A and GSK3β.[1][3]
Mechanism of Action
DYRK1A and GSK3β are kinases that act as negative regulators of cell proliferation. Specifically, DYRK1A is known to inhibit the nuclear factor of activated T-cells (NFAT) signaling pathway, which has been implicated in β-cell proliferation.[1][7] By inhibiting DYRK1A and GSK3β, this compound is proposed to disinhibit these pathways, leading to the promotion of β-cell cycle entry and division. This dual-inhibition strategy appears to be a key factor in its efficacy.
Quantitative Data Summary
The following tables summarize the key quantitative data reported for this compound in various preclinical studies.
Table 1: In Vitro Potency of this compound
| Target/Assay | IC50 / EC50 | Cell Line / System | Reference |
| DYRK1A Kinase Activity | 6 nM | Biochemical Assay | [1][7] |
| GSK3β Kinase Activity | 16 nM | Biochemical Assay | [1] |
| Mouse β-cell Proliferation | 0.66 µM | R7T1 cells | [1] |
Table 2: In Vivo Efficacy of this compound in a Mouse Model of Type 1 Diabetes
| Animal Model | Treatment Protocol | Key Findings | Reference |
| RIP-DTA Male Mice | 50 mg/kg, oral gavage, twice daily for 15 days | Induced β-cell proliferation, increased β-cell mass and insulin content, and improved glycemic control. | [1][8] |
Experimental Protocols
This section details the methodologies for key experiments cited in the evaluation of this compound.
In Vitro Kinase Inhibition Assay
-
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against DYRK1A and GSK3β.
-
Methodology:
-
Recombinant human DYRK1A and GSK3β enzymes are used.
-
A suitable substrate peptide and ATP are incubated with the respective kinase in the presence of varying concentrations of this compound.
-
Kinase activity is measured by quantifying the amount of phosphorylated substrate, often using a radiometric or fluorescence-based method.
-
IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation.
-
β-Cell Proliferation Assay
-
Objective: To assess the effect of this compound on β-cell proliferation in vitro.
-
Methodology:
-
Mouse β-cell lines (e.g., R7T1) or dispersed primary rodent or human islets are cultured.
-
Cells are treated with a range of this compound concentrations for a specified period (e.g., 72 hours).
-
Proliferation is quantified by measuring the incorporation of a nucleoside analog, such as 5-ethynyl-2'-deoxyuridine (EdU) or Bromodeoxyuridine (BrdU), into newly synthesized DNA.
-
Cells are co-stained for insulin to identify β-cells.
-
The percentage of insulin-positive cells that are also positive for the proliferation marker is determined using immunofluorescence microscopy or flow cytometry.
-
In Vivo Efficacy Study in RIP-DTA Mouse Model
-
Objective: To evaluate the therapeutic potential of this compound to restore β-cell mass and improve glycemic control in a model of β-cell ablation.
-
Methodology:
-
Animal Model: The RIP-DTA (Rat Insulin Promoter-Diphtheria Toxin A-chain) mouse model is used, where β-cell-specific expression of diphtheria toxin leads to progressive β-cell loss and hyperglycemia.
-
Treatment: Once mice become hyperglycemic, they are treated with this compound (e.g., 50 mg/kg) or vehicle control via oral gavage, typically twice daily, for a defined period (e.g., 15 days).[1][8]
-
Glycemic Control Monitoring: Blood glucose levels are monitored regularly. Oral glucose tolerance tests (OGTTs) are performed to assess glucose disposal.[8]
-
Histological Analysis: At the end of the study, pancreata are harvested, fixed, and sectioned. Immunohistochemical staining for insulin and proliferation markers (e.g., Ki67) is performed to quantify β-cell mass, the percentage of proliferating β-cells, and overall islet morphology.[8]
-
Insulin Content: Pancreatic insulin content can also be measured by acid-ethanol extraction followed by an insulin ELISA.
-
Visualizing the Molecular Pathway and Experimental Design
Signaling Pathway of this compound in β-Cell Proliferation
Caption: this compound inhibits DYRK1A and GSK3β, promoting β-cell proliferation.
Experimental Workflow for In Vivo Evaluation of this compound
Caption: Workflow for assessing this compound efficacy in a mouse model of type 1 diabetes.
Conclusion and Future Directions
This compound represents a significant step in the exploration of small molecule therapeutics for inducing β-cell regeneration in type 1 diabetes. Its dual inhibitory action on DYRK1A and GSK3β provides a powerful mechanism for stimulating β-cell proliferation, as demonstrated in preclinical models. The data generated from in vitro and in vivo studies highlight its potential to not only increase β-cell mass but also to improve glycemic control.
Despite these promising preclinical results, the decision not to advance this compound into clinical trials suggests potential challenges, which could include off-target effects, unfavorable pharmacokinetic properties, or other safety concerns.[4] Nevertheless, the research on this compound and similar aminopyrazine compounds has provided a solid foundation for the discovery of the next generation of selective DYRK1A inhibitors and has validated this pathway as a tractable target for future drug discovery efforts aimed at a curative therapy for type 1 diabetes.[4] Future research should focus on developing compounds with improved selectivity and safety profiles to successfully translate the concept of β-cell regeneration into a clinical reality.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. A Dual Inhibitor of DYRK1A and GSK3β for β-Cell Proliferation: Aminopyrazine Derivative this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Diabetic Kinome Inhibitors—A New Opportunity for β-Cells Restoration - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Inhibition of DYRK1A and GSK3B induces human β-cell proliferation - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
GNF4877: A Potent Inducer of Beta-Cell Proliferation for Diabetes Research
Application Notes and Protocols
Audience: Researchers, scientists, and drug development professionals.
Introduction
Loss of functional pancreatic beta-cell mass is a central element in the pathogenesis of both type 1 and type 2 diabetes.[1] Consequently, therapeutic strategies aimed at regenerating beta-cells are of significant interest. GNF4877 has been identified as a potent small molecule that induces beta-cell proliferation.[1][2] This aminopyrazine derivative acts as a dual inhibitor of Dual-specificity tyrosine-regulated kinase 1A (DYRK1A) and Glycogen Synthase Kinase 3β (GSK3β), key regulators of cell cycle and proliferation.[1][2][3] Inhibition of these kinases by this compound leads to the nuclear retention of Nuclear Factor of Activated T-cells (NFAT), a transcription factor that promotes the expression of genes involved in cell proliferation.[4][5] These application notes provide a detailed protocol for an in vitro beta-cell proliferation assay using this compound.
Signaling Pathway of this compound in Beta-Cell Proliferation
This compound's mechanism of action converges on the activation of the NFAT signaling pathway. Under normal conditions, DYRK1A and GSK3β phosphorylate NFAT, leading to its export from the nucleus and subsequent inactivation. By inhibiting both DYRK1A and GSK3β, this compound prevents this phosphorylation, causing NFAT to accumulate in the nucleus where it can activate target genes responsible for cell cycle progression and proliferation.[4][5]
Caption: this compound signaling pathway in beta-cell proliferation.
Quantitative Data Summary
The following table summarizes the key quantitative data for this compound's activity.
| Parameter | Value | Cell Type/Assay Condition | Reference |
| IC₅₀ (DYRK1A) | 6 nM | Biochemical Assay | [3] |
| IC₅₀ (GSK3β) | 16 nM | Biochemical Assay | [3] |
| EC₅₀ (Proliferation) | 0.66 µM | Mouse β (R7T1) cells | [3] |
Experimental Protocol: In Vitro Beta-Cell Proliferation Assay
This protocol outlines the steps to assess the pro-proliferative effect of this compound on pancreatic beta-cells using primary islets.
Materials
-
Islets: Isolated human or rodent pancreatic islets
-
Culture Medium: RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin
-
This compound Stock Solution: 10 mM this compound in DMSO
-
Proliferation Marker: 5-ethynyl-2'-deoxyuridine (EdU) or Bromodeoxyuridine (BrdU)
-
Cell Dissociation Reagent: Accutase solution[6]
-
Fixation and Permeabilization Buffers
-
Antibodies:
-
Primary: Anti-insulin antibody (e.g., guinea pig polyclonal)
-
Secondary: Fluorophore-conjugated secondary antibody
-
-
Click-iT™ EdU Assay Kit (if using EdU)
-
DAPI (4',6-diamidino-2-phenylindole) nuclear stain
-
96-well culture plates
Experimental Workflow
Caption: Experimental workflow for the beta-cell proliferation assay.
Procedure
-
Islet Culture:
-
Culture isolated islets in suspension in RPMI-1640 medium overnight at 37°C in a 5% CO₂ incubator to allow for recovery from the isolation process.
-
-
This compound Treatment:
-
Prepare serial dilutions of this compound in culture medium to achieve final concentrations ranging from 0.1 µM to 10 µM. Include a DMSO vehicle control.
-
Plate an equal number of islets into each well of a 96-well plate.
-
Replace the medium with the this compound-containing medium or vehicle control.
-
Incubate the islets for 48-72 hours.
-
-
Proliferation Labeling:
-
Add EdU (e.g., 10 µM final concentration) or BrdU to the culture medium for the final 24 hours of incubation.
-
-
Islet Dissociation:
-
Wash the islets twice with ice-cold PBS.[6]
-
Add Accutase solution and incubate at 37°C for 5-10 minutes, with gentle pipetting every few minutes to aid dissociation into a single-cell suspension.[6]
-
Neutralize the Accutase with an equal volume of culture medium.
-
Centrifuge the cells and resuspend in PBS.
-
-
Cell Staining:
-
For EdU: Follow the manufacturer's protocol for the Click-iT™ EdU assay to fluorescently label the incorporated EdU.
-
For BrdU: Perform antigen retrieval and incubate with an anti-BrdU antibody.
-
Incubate the cells with a primary antibody against insulin to identify beta-cells.
-
Wash and incubate with a fluorophore-conjugated secondary antibody.
-
Counterstain the nuclei with DAPI.
-
-
Imaging and Quantification:
-
Cytospin the cell suspension onto glass slides or use a high-content imaging system.
-
Acquire images using a fluorescence microscope.
-
-
Data Analysis:
-
Quantify the percentage of proliferating beta-cells by counting the number of insulin-positive cells that are also positive for EdU/BrdU, divided by the total number of insulin-positive cells.
-
At least 1,000 beta-cells should be counted per condition.
-
Alternative and Complementary Assays
-
Flow Cytometry: For higher throughput analysis, dissociated and stained cells can be analyzed by flow cytometry to quantify the percentage of EdU/BrdU and insulin double-positive cells.[6][7]
-
Ki67 Staining: As an alternative to EdU/BrdU, the proliferation marker Ki67 can be detected by immunofluorescence in intact or dissociated islets.[8]
-
WST-1 or MTT Assay: These colorimetric assays can provide a general measure of cell proliferation and viability in beta-cell lines.[9]
Conclusion
This compound is a valuable tool for studying beta-cell proliferation and exploring potential regenerative therapies for diabetes. The provided protocol offers a robust method for assessing the in vitro efficacy of this compound and similar compounds. Careful execution of this assay will yield reliable and reproducible data to advance our understanding of beta-cell biology and the development of novel diabetes treatments.
References
- 1. A Dual Inhibitor of DYRK1A and GSK3β for β-Cell Proliferation: Aminopyrazine Derivative this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Novel factors modulating human β-cell proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Measurement of pancreatic islet beta-cell proliferation by flow cytometry [protocols.io]
- 7. protocols.io [protocols.io]
- 8. tandfonline.com [tandfonline.com]
- 9. Establishment of a pancreatic β cell proliferation model in vitro and a platform for diabetes drug screening - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Ki67 Staining in GNF4877-Treated Pancreatic Islets
Audience: Researchers, scientists, and drug development professionals.
Introduction:
The proliferation of pancreatic β-cells is a key therapeutic goal for the treatment of diabetes. GNF4877, a potent dual inhibitor of dual-specificity tyrosine-regulated kinase 1A (DYRK1A) and glycogen synthase kinase 3β (GSK3β), has been identified as a promising small molecule that induces β-cell proliferation.[1][2] Assessing the proliferative effect of compounds like this compound is crucial for their development as potential therapeutics. The nuclear protein Ki67 is a well-established marker of cellular proliferation, expressed in all active phases of the cell cycle (G1, S, G2, and M) but absent in quiescent (G0) cells.[3][4] Therefore, Ki67 staining is a reliable method to quantify the proliferative index of pancreatic islets following treatment with this compound. This document provides a detailed protocol for Ki67 immunofluorescence staining in this compound-treated pancreatic islets, methods for data analysis, and an overview of the underlying signaling pathway.
Data Presentation
Treatment of human pancreatic islets with this compound has been shown to significantly increase the percentage of proliferating β-cells, as measured by Ki67 and insulin co-staining.
| Treatment Group | % of Ki67+ Insulin+ Cells (Mean ± SD) | Fold Change vs. Vehicle | Reference |
| Vehicle (DMSO) | ~0.2% (estimated from graph) | 1 | [5] |
| This compound | ~4.0% (estimated from graph) | 20 | [5] |
Note: The data presented is based on the quantification of immunofluorescence images from a study by Shen et al. (2015) and represents the percentage of insulin-positive cells that are also positive for Ki67.[5]
Experimental Protocols
This section details the necessary protocols for the isolation of pancreatic islets, treatment with this compound, and subsequent Ki67 immunofluorescence staining.
Pancreatic Islet Isolation
The isolation of high-quality pancreatic islets is a critical first step. The following is a generalized protocol based on collagenase digestion. Specific details may need to be optimized based on the species (e.g., mouse, human) and laboratory-specific conditions.
Materials:
-
Collagenase P solution[6]
-
Hanks' Balanced Salt Solution (HBSS)[6]
-
RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin[7]
-
Ficoll-Paque or similar density gradient medium
-
Sterile surgical instruments
Procedure:
-
Perfuse the pancreas through the common bile duct with cold collagenase P solution.[7]
-
Excise the distended pancreas and incubate it in a water bath at 37°C to allow for enzymatic digestion.[7]
-
Mechanically disrupt the digested tissue by gentle shaking.[7]
-
Purify the islets from the exocrine tissue using a density gradient centrifugation method.[7]
-
Hand-pick the purified islets under a stereomicroscope to ensure high purity.[7]
-
Culture the isolated islets in RPMI-1640 medium overnight to allow for recovery before treatment.[7]
This compound Treatment of Islets
Materials:
-
This compound compound
-
Dimethyl sulfoxide (DMSO) for stock solution preparation
-
Culture medium (RPMI-1640 with 10% FBS)
Procedure:
-
Prepare a stock solution of this compound in DMSO.
-
Plate the isolated islets in culture dishes.
-
Treat the islets with the desired concentration of this compound (e.g., 10 µM) or with a vehicle control (DMSO) for a specified period (e.g., 8 days).[5]
-
Replace the medium with fresh this compound or vehicle control every 2-3 days.
Ki67 Immunofluorescence Staining of Paraffin-Embedded Islets
This protocol is for dual immunofluorescence staining of Ki67 and insulin in paraffin-embedded islets.
Materials:
-
4% Paraformaldehyde (PFA)
-
Phosphate Buffered Saline (PBS)
-
Ethanol series (70%, 80%, 95%, 100%)
-
Xylene
-
Paraffin wax
-
Citrate buffer (pH 6.0) for antigen retrieval
-
Blocking solution (e.g., 5% Bovine Serum Albumin in PBST)
-
Primary antibodies:
-
Rabbit anti-Ki67
-
Guinea pig anti-Insulin
-
-
Secondary antibodies:
-
Alexa Fluor 594 goat anti-rabbit
-
Alexa Fluor 488 goat anti-guinea pig
-
-
DAPI (4',6-diamidino-2-phenylindole) for nuclear counterstaining
-
Mounting medium
Procedure:
-
Fixation and Embedding:
-
Fix the this compound-treated and control islets in 4% PFA.
-
Dehydrate the islets through a graded ethanol series.
-
Clear the tissue in xylene.
-
Embed the islets in paraffin wax.
-
-
Sectioning and Deparaffinization:
-
Cut 4-5 µm sections of the paraffin-embedded islets using a microtome.
-
Mount the sections on positively charged slides.
-
Deparaffinize the sections by incubating in xylene, followed by rehydration through a graded ethanol series to water.
-
-
Antigen Retrieval:
-
Perform heat-induced epitope retrieval by boiling the slides in citrate buffer (pH 6.0) for 10-20 minutes.[8]
-
-
Staining:
-
Permeabilize the sections with PBS containing 0.1% Triton X-100 (PBST).[6]
-
Block non-specific binding with a blocking solution for 1 hour at room temperature.[6]
-
Incubate the sections with a cocktail of primary antibodies (rabbit anti-Ki67 and guinea pig anti-insulin) diluted in blocking buffer overnight at 4°C.[6]
-
Wash the slides three times with PBST.
-
Incubate with a cocktail of fluorescently labeled secondary antibodies (Alexa Fluor 594 goat anti-rabbit and Alexa Fluor 488 goat anti-guinea pig) for 1 hour at room temperature in the dark.[6]
-
Wash the slides three times with PBST.
-
-
Mounting and Imaging:
-
Counterstain the nuclei with DAPI.[6]
-
Mount the slides with an anti-fade mounting medium.
-
Capture images using a fluorescence microscope.
-
Visualization
Signaling Pathway of this compound in β-Cell Proliferation
Caption: this compound inhibits DYRK1A and GSK3β, promoting β-cell proliferation.
Experimental Workflow for Ki67 Staining of this compound-Treated Islets
Caption: Workflow for assessing β-cell proliferation via Ki67 staining.
References
- 1. A Dual Inhibitor of DYRK1A and GSK3β for β-Cell Proliferation: Aminopyrazine Derivative this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. biorxiv.org [biorxiv.org]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. Inhibition of DYRK1A and GSK3B induces human β-cell proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Immunofluorescent staining [bio-protocol.org]
- 7. Protocol for in vivo and ex vivo assessment of hyperglycemia and islet function in diabetic mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. biocompare.com [biocompare.com]
Application Notes: GNF4877 in Human Islet Transplantation Studies
Introduction
The success of human islet transplantation for the treatment of diabetes is often limited by the insufficient mass and/or impaired function of transplanted pancreatic β-cells. A significant challenge in the field is the limited proliferative capacity of adult human β-cells. GNF4877 has emerged as a promising small molecule capable of inducing robust proliferation of primary human β-cells, offering a potential therapeutic strategy to expand β-cell mass both ex vivo before transplantation and in vivo post-transplantation.[1][2][3]
Mechanism of Action
This compound is a potent aminopyrazine derivative that functions as a dual inhibitor of Dual-specificity tyrosine-regulated kinase 1A (DYRK1A) and Glycogen Synthase Kinase 3β (GSK3β).[3][4] The primary mechanism for stimulating β-cell proliferation is attributed to the inhibition of DYRK1A.[1][2] This inhibition promotes entry into the cell cycle without inducing markers of DNA damage.[2] While also inhibiting GSK3β, studies suggest that DYRK1A is the principal mitogenic target for this class of compounds in human β-cells.[5] The enhanced proliferation leads to an expansion of functional β-cell mass, which has been shown to improve glycemic control in preclinical models.[1][2]
Signaling Pathway of this compound in β-Cell Proliferation
Caption: this compound inhibits DYRK1A and GSK3β, promoting β-cell proliferation.
Quantitative Data Summary
The following tables summarize the key quantitative findings from studies investigating the effect of this compound on human islets.
Table 1: Ex Vivo Effects of this compound on Human Islet Cells
| Parameter | Control (Vehicle) | This compound Treatment | Fold Change | Reference |
| Ki67+ Insulin+ Cells (%) | Baseline | ~20x Increase | 20 | [1][2] |
| Total Islet Cells (after 8 days) | Variable (donor-dependent) | Increased vs. Control | - | [1] |
| Total Insulin+ Cells (after 8 days) | Variable (donor-dependent) | Increased vs. Control | - | [1] |
| DNA & ATP Content (after 7 days) | Baseline | Increased | - | [2] |
Note: While this compound consistently increases the proportion of proliferating cells, the absolute cell number may decrease during in vitro culture, though less so than in control cultures. In cases with minimal initial cell loss, an absolute increase in β-cell number has been observed.[1][2]
Table 2: In Vivo Effects of this compound on Transplanted Human Islets in NSG Mice
| Parameter | Vehicle-Treated Mice | This compound-Treated Mice | Observation | Reference |
| BrdU Incorporation in Graft | Baseline | Greater incorporation into insulin+ cells | Increased Proliferation | [1][2] |
| Fed Blood Glucose | Higher | Trend towards improvement | Improved Function | [1][2] |
Experimental Protocols
Protocol 1: Ex Vivo Expansion of Human Islets with this compound
This protocol describes the methodology for treating isolated human islets with this compound in vitro to induce β-cell proliferation prior to transplantation or analysis.
Materials:
-
Isolated human islets
-
Standard islet culture medium (e.g., RPMI-1640 supplemented with 10% FBS, 1% penicillin-streptomycin, and glucose)
-
This compound (stock solution in DMSO)
-
Vehicle control (DMSO)
-
Culture plates
-
Proliferation marker (e.g., Ki67 antibody for immunofluorescence, or EdU/BrdU)
-
Insulin antibody
-
DAPI nuclear stain
Procedure:
-
Islet Culture: Culture intact human islets in standard culture medium for a recovery period post-isolation, following established protocols.
-
Compound Preparation: Prepare a working solution of this compound in culture medium from a concentrated DMSO stock. A final concentration of 5 µM has been shown to be effective.[6] Prepare a corresponding vehicle control with the same final concentration of DMSO.
-
Treatment: Replace the medium of the cultured islets with either the this compound-containing medium or the vehicle control medium.
-
Incubation: Culture the islets for 7-8 days, changing the medium every 2-3 days with fresh compound or vehicle.
-
Proliferation Assessment (Immunofluorescence):
-
After the treatment period, fix the islets (e.g., with 4% paraformaldehyde).
-
Embed and section the islets for immunohistochemistry.
-
Perform immunofluorescent staining for a proliferation marker (Ki67), insulin, and a nuclear counterstain (DAPI).
-
Image the stained sections using a fluorescence microscope.
-
Quantify the number of Ki67-positive and insulin-positive cells as a percentage of the total number of insulin-positive cells.[1][2]
-
Workflow for Ex Vivo Human Islet Expansion
Caption: Workflow for treating human islets with this compound ex vivo.
Protocol 2: In Vivo Study of this compound in a Human Islet Transplantation Model
This protocol details the transplantation of human islets into immunodeficient mice and subsequent treatment with this compound to assess in vivo proliferation and function.
Materials:
-
Human islets (a sub-optimal dose, e.g., 250-500 IEQ)
-
Immunodeficient mice (e.g., NOD.Cg-Prkdcscid Il2rgtm1Wjl/SzJ; NSG mice)
-
Streptozotocin (STZ) for diabetes induction
-
This compound for oral gavage
-
Vehicle control (e.g., appropriate gavage vehicle)
-
Surgical tools for kidney capsule transplantation
-
Blood glucose monitoring equipment
-
BrdU for injection
-
Reagents for tissue fixation and immunohistochemistry
Procedure:
-
Diabetes Induction: Induce diabetes in recipient NSG mice by intraperitoneal injection of STZ. Confirm hyperglycemia (e.g., blood glucose > 400 mg/dL) before transplantation.[2]
-
Islet Transplantation:
-
Anesthetize a diabetic mouse.
-
Implant a sub-optimal number of human islets under the kidney capsule. This allows for the assessment of islet expansion and functional improvement.[1]
-
Allow the animal to recover.
-
-
This compound Administration:
-
Functional Monitoring: Monitor fed blood glucose levels throughout the treatment period to assess the functionality of the transplanted islets.[1][2]
-
Proliferation Labeling: Two hours before the end of the study, administer an intraperitoneal injection of BrdU to label cells undergoing DNA synthesis.
-
Graft Analysis:
-
At the end of the 9-day treatment, euthanize the mice and harvest the kidney containing the islet graft.
-
Fix the tissue, embed in paraffin, and prepare sections.
-
Perform immunohistochemical staining for insulin and BrdU to identify proliferating human β-cells within the graft.
-
Quantify BrdU incorporation in insulin-positive cells.[1][2]
-
Workflow for In Vivo Human Islet Transplantation Study
References
- 1. Inhibition of DYRK1A and GSK3B induces human β-cell proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. A Dual Inhibitor of DYRK1A and GSK3β for β-Cell Proliferation: Aminopyrazine Derivative this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. JCI Insight - Pharmacologic and genetic approaches define human pancreatic β cell mitogenic targets of DYRK1A inhibitors [insight.jci.org]
- 6. Identification of a small molecule that stimulates human β-cell proliferation and insulin secretion, and protects against cytotoxic stress in rat insulinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
GNF4877: Application Notes and Protocols for Preclinical Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the dosage and administration of GNF4877 in preclinical animal studies, based on publicly available data. The information is intended to guide researchers in designing and executing experiments to evaluate the therapeutic potential of this dual DYRK1A/GSK3β inhibitor for promoting pancreatic β-cell proliferation.
Introduction
This compound is a potent, orally bioavailable small molecule that acts as a dual inhibitor of Dual-specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A) and Glycogen Synthase Kinase 3β (GSK3β).[1][2] Inhibition of these kinases has been shown to induce the proliferation of primary human and rodent β-cells, leading to an increase in β-cell mass, enhanced insulin content, and improved glycemic control in diabetic animal models.[1][3][4] These characteristics make this compound a promising candidate for the development of regenerative therapies for diabetes.[2][5]
Quantitative Data Summary
The following tables summarize the key quantitative data from in vivo animal studies involving this compound administration.
Table 1: this compound Dosage and Administration in Animal Models
| Parameter | Details | Animal Model(s) | Source(s) |
| Dosage | 50 mg/kg | Diabetic RIP-DTA mice, NSG mice with transplanted human islets | [1][3][4] |
| Administration Route | Oral gavage | Diabetic RIP-DTA mice, NSG mice | [1][3][4] |
| Frequency | Twice daily | Diabetic RIP-DTA mice, NSG mice | [1][3][4] |
| Treatment Duration | 14-15 days | Diabetic RIP-DTA mice | [1][3][4] |
Table 2: Key In Vivo Efficacy of this compound
| Outcome Measure | Result | Animal Model | Source(s) |
| β-cell Proliferation | Increased BrdU/Ki67 incorporation in insulin-positive cells | Diabetic RIP-DTA mice, NSG mice with transplanted human islets | [3][4] |
| β-cell Mass | Significantly increased | Diabetic RIP-DTA mice | [4] |
| Insulin Content | Increased | Diabetic RIP-DTA mice | [1][4] |
| Glycemic Control | Progressive reduction of hyperglycemia, improved oral glucose tolerance | Diabetic RIP-DTA mice | [3][4] |
Experimental Protocols
The following are detailed methodologies for key experiments cited in the literature for evaluating the in vivo effects of this compound.
In Vivo this compound Administration in a Mouse Model of Type 1 Diabetes
This protocol describes the oral administration of this compound to diabetic RIP-DTA (rat insulin promoter-diphtheria toxin A) mice, a model for β-cell ablation.
Materials:
-
This compound
-
Vehicle solution (e.g., 0.5% methylcellulose in water)
-
Diabetic RIP-DTA male mice (8-12 weeks old, with blood glucose levels >400 mg/dL)
-
Oral gavage needles (20-22 gauge, round-tipped)
-
Animal balance
-
Appropriate caging and husbandry supplies
Procedure:
-
Formulation Preparation: Prepare a suspension of this compound in the chosen vehicle at a concentration suitable for delivering a 50 mg/kg dose in a reasonable volume (e.g., 5-10 mL/kg). Ensure the suspension is homogenous by vortexing or sonicating before each use.
-
Animal Handling and Dosing:
-
Weigh each mouse accurately before dosing to calculate the precise volume of the this compound suspension to be administered.
-
Gently restrain the mouse.
-
Introduce the gavage needle orally and carefully advance it into the esophagus.
-
Administer the calculated volume of the this compound suspension.
-
Return the mouse to its cage and monitor for any immediate adverse reactions.
-
-
Dosing Schedule: Repeat the administration twice daily for a period of 14 to 15 days.[1][3][4]
-
Monitoring: Monitor blood glucose levels and body weight regularly throughout the study.
Oral Glucose Tolerance Test (OGTT)
This protocol is used to assess improvements in glucose metabolism following this compound treatment.
Materials:
-
Glucose solution (e.g., 2 g/kg body weight)
-
Glucometer and test strips
-
Blood collection supplies (e.g., lancets, micro-hematocrit tubes)
Procedure:
-
Fasting: Fast the mice overnight (approximately 16 hours) before the test, with free access to water.
-
Baseline Glucose Measurement (t=0): Obtain a baseline blood glucose reading from a tail snip.
-
Glucose Administration: Administer the glucose solution via oral gavage.
-
Serial Blood Glucose Measurements: Collect blood samples at specific time points after glucose administration (e.g., 15, 30, 60, 90, and 120 minutes).
-
Data Analysis: Plot the blood glucose concentrations over time for both this compound-treated and vehicle-treated groups. Calculate the area under the curve (AUC) to quantify glucose tolerance.[3][4]
Immunohistochemical Analysis of Pancreatic Tissue
This protocol outlines the steps for assessing β-cell proliferation and mass in pancreatic tissue sections.
Materials:
-
Pancreata from treated and control animals
-
4% paraformaldehyde (PFA) for fixation
-
Ethanol series for dehydration
-
Xylene for clearing
-
Paraffin wax for embedding
-
Microtome
-
Microscope slides
-
Primary antibodies (e.g., anti-insulin, anti-Ki67, or anti-BrdU)
-
Secondary antibodies (fluorescently labeled)
-
DAPI for nuclear counterstaining
-
Mounting medium
-
Fluorescence microscope
Procedure:
-
Tissue Processing:
-
Harvest the pancreata and fix them in 4% PFA overnight.
-
Dehydrate the tissue through a graded series of ethanol concentrations.
-
Clear the tissue in xylene.
-
Embed the tissue in paraffin wax.
-
-
Sectioning: Cut 5 µm thick sections using a microtome and mount them on microscope slides.
-
Immunostaining:
-
Deparaffinize and rehydrate the tissue sections.
-
Perform antigen retrieval as required for the specific antibodies.
-
Block non-specific antibody binding.
-
Incubate with primary antibodies (e.g., co-staining for insulin and a proliferation marker like Ki67).
-
Wash and incubate with appropriate fluorescently labeled secondary antibodies.
-
Counterstain nuclei with DAPI.
-
-
Imaging and Analysis:
-
Mount the slides with a suitable mounting medium.
-
Capture images using a fluorescence microscope.
-
Quantify the percentage of insulin-positive cells that are also positive for the proliferation marker (e.g., Ki67+Ins+ cells).[4]
-
Measure the total β-cell area relative to the total pancreatic area to determine β-cell mass.[4]
-
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the proposed mechanism of action of this compound and a typical experimental workflow.
Caption: Proposed signaling pathway of this compound in promoting β-cell proliferation.
Caption: General experimental workflow for evaluating this compound in vivo.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. A Dual Inhibitor of DYRK1A and GSK3β for β-Cell Proliferation: Aminopyrazine Derivative this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Inhibition of DYRK1A and GSK3B induces human β-cell proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Diabetic Kinome Inhibitors—A New Opportunity for β-Cells Restoration - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Long-Term GNF4877 Treatment Effects on Beta-Cell Function
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the effects of GNF4877, a dual inhibitor of DYRK1A and GSK3β kinases, on pancreatic beta-cell function with a focus on its potential for long-term therapeutic application in diabetes. The provided protocols and diagrams are intended to guide researchers in studying the effects of this compound and similar compounds.
Introduction
This compound has emerged as a promising small molecule for inducing beta-cell proliferation, a key therapeutic goal in both type 1 and type 2 diabetes where beta-cell mass and function are compromised.[1][2] By inhibiting both Dual-specificity tyrosine-regulated kinase 1A (DYRK1A) and Glycogen synthase kinase 3β (GSK3β), this compound targets two key signaling pathways that regulate beta-cell growth and function.[3][4][5]
Mechanism of Action
This compound's primary mechanism for inducing beta-cell proliferation involves the regulation of the Nuclear Factor of Activated T-cells (NFAT) signaling pathway.[3] DYRK1A normally phosphorylates NFAT, leading to its export from the nucleus and subsequent inactivation. By inhibiting DYRK1A, this compound promotes the nuclear retention of NFAT, allowing it to activate the transcription of genes involved in cell cycle progression and proliferation.[3]
Simultaneously, the inhibition of GSK3β by this compound is thought to contribute to beta-cell proliferation through the Wnt/β-catenin signaling pathway. Inhibition of GSK3β prevents the degradation of β-catenin, allowing it to accumulate in the cytoplasm and translocate to the nucleus, where it acts as a transcriptional co-activator for genes promoting cell proliferation.[6]
Summary of Preclinical Findings
Numerous in vitro and in vivo studies have demonstrated the positive effects of this compound on beta-cell function. Short-term treatment (7-14 days) has been shown to significantly increase beta-cell proliferation, leading to an expansion of beta-cell mass and improved glycemic control in diabetic mouse models.[3][7] While specific long-term studies on this compound are limited, research on other DYRK1A inhibitors suggests that chronic treatment can lead to sustained improvements in beta-cell mass and function.[8]
Quantitative Data on this compound Treatment Effects
| Parameter | Model System | Treatment Duration | Key Findings | Reference |
| Beta-Cell Proliferation | Intact Human Islets (in vitro) | 8 days | ~20-fold increase in Ki67-positive insulin-positive cells. | [3] |
| Diabetic RIP-DTA Mice (in vivo) | 14 days | Significant increase in the percentage of Ki67+ insulin+ cells. | [3] | |
| Beta-Cell Mass | Diabetic RIP-DTA Mice (in vivo) | 14 days | Significant increase in beta-cell mass. | [3] |
| Insulin Content | Diabetic RIP-DTA Mice (in vivo) | 14 days | Increased insulin content in the pancreas. | [3] |
| Glycemic Control | Diabetic RIP-DTA Mice (in vivo) | 14 days | Progressive reduction of hyperglycemia and improved oral glucose tolerance. | [3] |
| NSG mice with transplanted human islets (in vivo) | 9 days | Improved glucose control. | [3] | |
| Insulin Secretion | Human Islets (in vitro) | 7 days | Maintained insulin secretory capacity. | [3] |
Note: While the data for this compound is from shorter-term studies, a long-term study on a different DYRK1A inhibitor, Leucettinib-92, in a rat model of type 2 diabetes showed that chronic treatment restored beta-cell mass and function, leading to improved glucose homeostasis.[8] This suggests the potential for sustained benefits with this class of compounds.
Experimental Protocols
Beta-Cell Proliferation Assay (Ki-67 Immunostaining)
This protocol describes the assessment of beta-cell proliferation in cultured islets or pancreatic tissue sections by immunostaining for the proliferation marker Ki-67 and insulin.
Materials:
-
Primary antibodies: anti-Ki-67, anti-insulin
-
Secondary antibodies: fluorescently labeled anti-rabbit and anti-guinea pig/mouse IgG
-
DAPI (4',6-diamidino-2-phenylindole) for nuclear staining
-
Paraformaldehyde (PFA) for fixation
-
Permeabilization buffer (e.g., Triton X-100 in PBS)
-
Blocking buffer (e.g., bovine serum albumin in PBS)
-
Mounting medium
-
Fluorescence microscope
Procedure:
-
Fixation: Fix cultured islets or pancreas tissue sections in 4% PFA for 15-20 minutes at room temperature.
-
Permeabilization: Wash the samples with PBS and then permeabilize with 0.1-0.5% Triton X-100 in PBS for 10-15 minutes.
-
Blocking: Block non-specific antibody binding by incubating the samples in blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the samples with a cocktail of anti-Ki-67 and anti-insulin primary antibodies diluted in blocking buffer overnight at 4°C.
-
Washing: Wash the samples three times with PBS.
-
Secondary Antibody Incubation: Incubate the samples with the appropriate fluorescently labeled secondary antibodies for 1-2 hours at room temperature in the dark.
-
Nuclear Staining: Counterstain the nuclei with DAPI for 5-10 minutes.
-
Mounting and Imaging: Wash the samples, mount them on slides with mounting medium, and visualize using a fluorescence microscope.
-
Quantification: Determine the percentage of Ki-67 positive beta-cells by counting the number of double-positive (Ki-67 and insulin) cells and dividing by the total number of insulin-positive cells.
Glucose-Stimulated Insulin Secretion (GSIS) Assay
This protocol measures the ability of pancreatic islets to secrete insulin in response to low and high glucose concentrations.
Materials:
-
Krebs-Ringer Bicarbonate (KRB) buffer supplemented with 0.1% BSA
-
Low glucose KRB buffer (e.g., 2.8 mM glucose)
-
High glucose KRB buffer (e.g., 16.7 mM glucose)
-
Insulin ELISA kit
-
Cultured pancreatic islets
Procedure:
-
Islet Preparation: Culture islets in appropriate media. Prior to the assay, hand-pick islets of similar size for each experimental condition.
-
Pre-incubation: Pre-incubate the islets in low glucose KRB buffer for 1-2 hours at 37°C to establish a basal insulin secretion rate.
-
Basal Insulin Secretion: Transfer the islets to fresh low glucose KRB buffer and incubate for 1 hour at 37°C. Collect the supernatant for measurement of basal insulin secretion.
-
Stimulated Insulin Secretion: Transfer the same islets to high glucose KRB buffer and incubate for 1 hour at 37°C. Collect the supernatant for measurement of stimulated insulin secretion.
-
Insulin Quantification: Measure the insulin concentration in the collected supernatants using an insulin ELISA kit according to the manufacturer's instructions.
-
Data Analysis: Express the results as fold-change in insulin secretion (high glucose/low glucose) or as absolute insulin concentrations.
Visualizations
Signaling Pathways and Experimental Workflow
Caption: this compound inhibits DYRK1A and GSK3β, leading to beta-cell proliferation.
References
- 1. mdpi.com [mdpi.com]
- 2. A Dual Inhibitor of DYRK1A and GSK3β for β-Cell Proliferation: Aminopyrazine Derivative this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inhibition of DYRK1A and GSK3B induces human β-cell proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Drug-induced regeneration of pancreatic beta cells: An approach to cellular therapeutic targets - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Frontiers | Human Beta Cell Regenerative Drug Therapy for Diabetes: Past Achievements and Future Challenges [frontiersin.org]
- 8. DYRK1A inhibition restores pancreatic functions and improves glucose metabolism in a preclinical model of type 2 diabetes - PMC [pmc.ncbi.nlm.nih.gov]
Application of GNF4877 in MIN6 and INS-1E Cell Lines: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
GNF4877 is a potent, orally available small molecule that functions as a dual inhibitor of Dual-specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A) and Glycogen Synthase Kinase 3β (GSK3β). By inhibiting these kinases, this compound promotes the proliferation of pancreatic β-cells, offering a potential therapeutic strategy for diabetes by restoring β-cell mass. This document provides detailed application notes and protocols for the use of this compound in two common pancreatic β-cell lines, the mouse-derived MIN6 and the rat-derived INS-1E cells.
Mechanism of Action
This compound's primary mechanism of action involves the inhibition of DYRK1A and GSK3β, which leads to the activation of the Nuclear Factor of Activated T-cells (NFAT) signaling pathway. In resting β-cells, DYRK1A and GSK3β phosphorylate NFAT transcription factors, leading to their export from the nucleus and subsequent inactivation. By inhibiting these kinases, this compound prevents NFAT phosphorylation, causing its accumulation in the nucleus. Nuclear NFAT then activates the transcription of genes involved in cell cycle progression and proliferation, ultimately leading to an increase in β-cell numbers.
Caption: this compound inhibits DYRK1A and GSK3β, promoting NFAT nuclear translocation and β-cell proliferation.
Data Presentation
While specific dose-response data for this compound in MIN6 and INS-1E cell lines is not extensively available in the public literature, the following tables provide representative quantitative data from studies on a mouse β-cell line (R7T1) and primary rat and human β-cells, which can serve as a starting point for designing experiments in MIN6 and INS-1E cells.
Table 1: Proliferative Efficacy of this compound in a Mouse β-Cell Line
| Cell Line | Parameter | Value | Reference |
| R7T1 (mouse β-cell) | EC50 for proliferation | 0.66 µM |
Table 2: Effect of this compound on Primary β-Cell Proliferation
| Cell Type | Treatment | % EdU positive β-cells | Reference |
| Primary Rat Islet Cells | This compound | 15-30% | |
| Primary Human Islet Cells | This compound | 3-6% |
Experimental Protocols
The following are detailed protocols for the application of this compound in MIN6 and INS-1E cell lines.
Cell Culture and Maintenance
MIN6 Cells:
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) with 4.5 g/L glucose, supplemented with 15% Fetal Bovine Serum (FBS), 100 U/mL penicillin, 100 µg/mL streptomycin, and 50 µM 2-mercaptoethanol.
-
Culture Conditions: 37°C in a humidified atmosphere of 5% CO2.
-
Subculture: Passage cells every 3-4 days when they reach 80-90% confluency. Use 0.05% Trypsin-EDTA for detachment.
INS-1E Cells:
-
Culture Medium: RPMI-1640 medium supplemented with 10% FBS, 10 mM HEPES, 1 mM sodium pyruvate, 50 µM 2-mercaptoethanol, 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: 37°C in a humidified atmosphere of 5% CO2.
-
Subculture: Passage cells every 2-3 days at a 1:3 to 1:6 ratio. Use 0.05% Trypsin-EDTA for detachment.
This compound Treatment Protocol
Caption: General workflow for treating MIN6 or INS-1E cells with this compound.
-
Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in sterile DMSO. Store at -20°C.
-
Cell Seeding: Seed MIN6 or INS-1E cells in appropriate culture vessels (e.g., 96-well plates for proliferation assays, 24-well plates for insulin secretion assays) at a density that will not lead to over-confluence by the end of the experiment.
-
Adherence: Allow cells to adhere and grow for 24 hours.
-
Treatment: Prepare working concentrations of this compound by diluting the stock solution in the respective cell culture medium. A typical starting concentration range is 0.1 µM to 10 µM.
-
Vehicle Control: Include a vehicle control group treated with the same concentration of DMSO as the highest this compound concentration.
-
Incubation: Replace the culture medium with the this compound-containing medium or vehicle control medium and incubate for the desired period (e.g., 24, 48, or 72 hours).
Proliferation Assay (Ki67 Immunofluorescence)
-
Cell Preparation: Seed cells on glass coverslips in a 24-well plate and treat with this compound as described above.
-
Fixation: After treatment, wash the cells with Phosphate Buffered Saline (PBS) and fix with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Permeabilization: Wash with PBS and permeabilize with 0.25% Triton X-100 in PBS for 10 minutes.
-
Blocking: Block with 5% Bovine Serum Albumin (BSA) in PBS for 1 hour.
-
Primary Antibody Incubation: Incubate with a primary antibody against Ki67 (a marker of proliferation) and insulin overnight at 4°C.
-
Secondary Antibody Incubation: Wash with PBS and incubate with fluorescently labeled secondary antibodies (e.g., Alexa Fluor 488 for Ki67 and Alexa Fluor 594 for insulin) for 1 hour at room temperature in the dark.
-
Nuclear Staining: Counterstain nuclei with DAPI.
-
Imaging and Analysis: Mount the coverslips on microscope slides and visualize using a fluorescence microscope. Quantify the percentage of Ki67-positive cells within the insulin-positive cell population.
Glucose-Stimulated Insulin Secretion (GSIS) Assay
Caption: Step-by-step workflow for a Glucose-Stimulated Insulin Secretion (GSIS) assay.
-
Pre-treatment: Treat cells with this compound for the desired duration (e.g., 48-72 hours).
-
Starvation: Wash the cells twice with Krebs-Ringer Bicarbonate Buffer (KRBB) containing 2.8 mM glucose. Then, pre-incubate the cells in the same buffer for 1-2 hours at 37°C to bring insulin secretion to a basal level.
-
Basal Secretion: Replace the buffer with fresh KRBB containing 2.8 mM glucose and incubate for 1 hour. Collect the supernatant for basal insulin measurement.
-
Stimulated Secretion: Replace the buffer with KRBB containing a high concentration of glucose (e.g., 16.7 mM) and incubate for 1 hour. Collect the supernatant for stimulated insulin measurement.
-
Insulin Measurement: Quantify the insulin concentration in the collected supernatants using an ELISA kit specific for mouse or rat insulin.
-
Normalization: After collecting the supernatants, lyse the cells and measure the total protein or DNA content to normalize the insulin secretion data.
Conclusion
This compound is a valuable tool for studying pancreatic β-cell proliferation. The protocols provided here offer a framework for investigating the effects of this compound in MIN6 and INS-1E cell lines. Researchers should optimize the concentration and duration of this compound treatment for their specific experimental setup. Careful execution of these protocols will enable the generation of robust and reproducible data to further elucidate the potential of DYRK1A and GSK3β inhibition in the context of diabetes research and drug development.
Application Note: GNF4877 Protocol for Inducing Beta-Cell Proliferation in Organoids
Audience: Researchers, scientists, and drug development professionals.
Introduction
The loss of functional pancreatic beta-cell mass is a primary characteristic of both type 1 and type 2 diabetes.[1] A promising therapeutic strategy is the development of small molecules that can induce the proliferation of existing beta-cells to restore normal insulin secretion. GNF4877 is a potent, orally available aminopyrazine compound that acts as a dual inhibitor of dual-specificity tyrosine-regulated kinase 1A (DYRK1A) and glycogen synthase kinase 3β (GSK3β).[1][2] Inhibition of these kinases has been demonstrated to synergistically promote the proliferation of primary human and rodent beta-cells both in vitro and in vivo, offering a potential pathway for restoring beta-cell mass and glycemic control.[1][3]
This document provides detailed protocols for utilizing this compound to induce beta-cell proliferation in pancreatic organoid models, summarizes key quantitative data, and illustrates the underlying signaling pathway and experimental workflows.
Signaling Pathway of this compound in Beta-Cell Proliferation
This compound exerts its pro-proliferative effects by inhibiting DYRK1A and GSK3β, which are negative regulators of the calcineurin/NFAT (Nuclear Factor of Activated T-cells) signaling pathway.[3][4] In the presence of stimuli like high glucose, intracellular calcium levels rise, activating calcineurin.[3] Calcineurin then dephosphorylates NFAT, allowing it to translocate into the nucleus and promote the transcription of genes involved in proliferation.[4] DYRK1A and GSK3β counteract this by phosphorylating nuclear NFAT, which leads to its export back to the cytoplasm, thus terminating the signal.[3][4] By inhibiting both DYRK1A and GSK3β, this compound prevents this nuclear export, leading to the sustained nuclear retention of NFATc and enhanced beta-cell proliferation.[3][4]
Caption: this compound inhibits DYRK1A and GSK3β, promoting beta-cell proliferation.
Data Presentation
The efficacy of this compound has been quantified through various biochemical and cell-based assays.
Table 1: Biochemical Activity of this compound.
| Target Kinase | IC₅₀ (nM) | Reference |
|---|---|---|
| DYRK1A | 6 | [3] |
| GSK3β | - | [1] |
Data for GSK3β IC₅₀ was not explicitly stated in the provided search results, but it is confirmed as a target.[1]
Table 2: In Vitro Proliferation of Human Beta-Cells.
| Treatment | % Proliferating Beta-Cells (Ki67⁺/Ins⁺) | Fold Increase vs. Control | Donor Variability | Reference |
|---|---|---|---|---|
| Vehicle (DMSO) | ~0.5% - 1% | - | Observed | [5] |
| This compound (1 µM) | Up to 4% | ~3-5 fold | Observed | [5][6] |
| This compound (0.1 µM) + Glucokinase Activator | Synergistic Increase | > Additive Effect | - | [3] |
Proliferation rates can vary significantly between human islet donors.
Table 3: In Vivo Effects of this compound in Diabetic Mouse Models (RIP-DTA).
| Parameter Measured | Observation in this compound-treated mice vs. Vehicle | Treatment Details | Reference |
|---|---|---|---|
| Beta-Cell Proliferation | Increased % of Ki67⁺ Insulin⁺ cells | 50 mg/kg, twice daily, 14 days | [5] |
| Beta-Cell Mass | Significant Increase | 50 mg/kg, twice daily, 14 days | [3][5] |
| Insulin Content | Increased | 50 mg/kg, twice daily, 14 days | [5] |
| Oral Glucose Tolerance | Improved | 50 mg/kg, twice daily, 14 days | [3][5] |
| Fed Blood Glucose | Progressive Reduction | 50 mg/kg, twice daily |[5] |
Experimental Workflow
The general workflow for testing the effect of this compound on pancreatic organoids involves establishing the 3D culture, treating with the compound, and subsequent analysis of beta-cell proliferation through immunofluorescence and imaging.
Caption: Workflow for assessing this compound-induced beta-cell proliferation in organoids.
Experimental Protocols
Protocol 1: Pancreatic Organoid Culture and this compound Treatment
This protocol describes the establishment of pancreatic organoids from primary islets and their subsequent treatment with this compound.
Materials:
-
Isolated human or rodent pancreatic islets
-
PancreaCult™ Organoid Growth Medium (or similar advanced medium)[7]
-
Matrigel®, growth factor reduced
-
This compound (stock solution in DMSO)
-
Vehicle control (DMSO)
-
Wash Medium (e.g., Advanced DMEM/F-12)
-
24-well tissue culture plates
-
Pipette tips and serological pipettes
Procedure:
-
Preparation: Pre-warm the 24-well plate in a 37°C incubator.[7] Thaw Matrigel® on ice. Prepare complete organoid growth medium according to the manufacturer's instructions.
-
Organoid Seeding:
-
Wash isolated islets with cold wash medium.
-
Centrifuge at 300 x g for 5 minutes at 4°C.[7]
-
Resuspend the islet pellet in the required volume of liquid Matrigel® on ice to achieve a density of approximately 50-100 islets per 40 µL dome.
-
Carefully pipette 40 µL domes of the Matrigel®-islet suspension into the center of the pre-warmed 24-well plate wells.[7]
-
Incubate the plate at 37°C for 15-20 minutes to allow the Matrigel® to polymerize.[8]
-
-
Organoid Culture:
-
Gently add 500 µL of complete organoid growth medium to each well, avoiding disruption of the dome.[8]
-
Culture the organoids at 37°C and 5% CO₂ for 3-5 days to allow for stabilization and formation of organoid structures. Change the medium every 2-3 days.
-
-
This compound Treatment:
-
Prepare fresh culture medium containing this compound at the desired final concentration (e.g., 0.1 µM to 1.0 µM).[3] Also, prepare a vehicle control medium with an equivalent concentration of DMSO.
-
Carefully aspirate the old medium from the wells and replace it with the this compound-containing or vehicle control medium.
-
Incubate for the desired treatment period (e.g., 4-8 days).[5] Replace the medium every 2 days with freshly prepared treatment or control medium.
-
Protocol 2: Beta-Cell Proliferation Assay via Immunofluorescence
This protocol details the method for quantifying beta-cell proliferation using a combination of EdU incorporation and immunofluorescent staining for insulin and Ki67.
Materials:
-
Treated organoid cultures from Protocol 1
-
5-ethynyl-2´-deoxyuridine (EdU) solution (e.g., Click-iT™ EdU Kit)
-
4% Paraformaldehyde (PFA) for fixation
-
Permeabilization Buffer (e.g., 0.5% Triton™ X-100 in PBS)
-
Blocking Buffer (e.g., 5% Bovine Serum Albumin in PBS)
-
Primary Antibodies: Anti-Insulin, Anti-Ki67
-
Secondary Antibodies: Fluorescently-conjugated species-specific antibodies
-
DAPI (4′,6-diamidino-2-phenylindole) for nuclear counterstain
-
Microscope slides and coverslips
Procedure:
-
EdU Labeling: 24 hours before the end of the this compound treatment period, add EdU to the culture medium at a final concentration of 10 µM. Incubate for 24 hours at 37°C.
-
Organoid Harvest and Fixation:
-
Collect the Matrigel® domes and wash with cold PBS to remove the matrix.[7]
-
Fix the organoids in 4% PFA for 20-30 minutes at room temperature.
-
Wash three times with PBS. (For cryosectioning, proceed to sucrose cryoprotection and embedding in OCT).
-
-
Permeabilization: Permeabilize the organoids or sections with Permeabilization Buffer for 15-20 minutes.
-
EdU Detection: Perform the Click-iT™ reaction to detect incorporated EdU according to the manufacturer's protocol. This involves incubating the samples with the Alexa Fluor™ azide reaction cocktail.
-
Immunostaining:
-
Block the samples with Blocking Buffer for 1 hour at room temperature.
-
Incubate with primary antibodies (e.g., guinea pig anti-insulin and rabbit anti-Ki67) diluted in Blocking Buffer overnight at 4°C.
-
Wash three times with PBS.
-
Incubate with appropriate fluorescently-conjugated secondary antibodies for 1-2 hours at room temperature in the dark.
-
Wash three times with PBS.
-
-
Mounting and Imaging:
-
Counterstain nuclei with DAPI for 5 minutes.
-
Mount the organoids or sections on microscope slides with an anti-fade mounting medium.
-
Acquire z-stack images using a confocal microscope.
-
-
Quantification and Analysis:
-
Count the total number of insulin-positive (Ins⁺) cells.
-
Count the number of cells that are double-positive for Insulin and EdU (or Ki67).
-
Calculate the percentage of proliferating beta-cells as: (Number of Ins⁺/EdU⁺ cells ÷ Total number of Ins⁺ cells) × 100.
-
Compare the proliferation percentage between this compound-treated and vehicle-treated groups.
-
References
- 1. A Dual Inhibitor of DYRK1A and GSK3β for β-Cell Proliferation: Aminopyrazine Derivative this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Inhibition of DYRK1A and GSK3B induces human β-cell proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Novel factors modulating human β-cell proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Mitogen Synergy: An Emerging Route to Boosting Human Beta Cell Proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. stemcell.com [stemcell.com]
- 8. m.youtube.com [m.youtube.com]
Troubleshooting & Optimization
GNF4877 off-target effects and kinase selectivity
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the off-target effects and kinase selectivity of GNF4877.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: We are observing unexpected phenotypes in our cellular assays after this compound treatment. Could this be due to off-target effects?
A1: Yes, it is possible. While this compound is a potent inhibitor of DYRK1A and GSK3β, it is known to interact with other kinases, especially at higher concentrations.[1][2] A comprehensive kinome screen at 10 µM has revealed several off-target kinases (see Kinase Selectivity Profile below).[1] We recommend performing dose-response experiments to determine the lowest effective concentration in your specific model to minimize off-target effects. If unexpected phenotypes persist, consider them in the context of the known off-target profile of this compound.
Q2: What is the recommended concentration range for this compound in cell-based assays?
A2: The effective concentration of this compound can vary significantly between cell types and the specific biological question. For β-cell proliferation, the EC50 is approximately 0.5 µM in human islets and 0.66 µM in mouse β (R7T1) cells.[3] However, off-target effects become more prominent at higher concentrations (e.g., 10 µM, as used in broad kinome screening).[1] We advise starting with a concentration range of 0.1 µM to 5 µM and carefully titrating to find the optimal concentration for your experiment while minimizing off-target activity.
Q3: We are not observing the expected increase in β-cell proliferation. What are the possible reasons?
A3: Several factors could contribute to this:
-
Suboptimal Concentration: Ensure you have performed a thorough dose-response analysis to identify the optimal concentration of this compound for your specific cell system.
-
Cell Health: Confirm the viability and health of your primary islets or β-cell lines. Stressed or unhealthy cells may not respond optimally to proliferative signals.
-
Assay-Specific Issues: For proliferation assays involving nucleotide incorporation (e.g., EdU or BrdU), ensure that the labeling and detection steps are optimized. Refer to the detailed experimental protocols section for a general guideline.
-
Mechanism of Action Nuances: The proliferative effect of this compound is linked to the inhibition of DYRK1A and GSK3β, leading to the nuclear translocation of NFAT.[3] The status of this pathway in your specific cells can influence the outcome.
Q4: How does the kinase selectivity of this compound compare to other DYRK1A inhibitors like harmine?
A4: this compound is a more potent inducer of human β-cell proliferation compared to harmine.[1] While both inhibit DYRK1A, this compound's dual inhibition of GSK3β is thought to contribute to its enhanced efficacy.[2] Furthermore, kinome profiling reveals that this compound and another potent mitogen, 5-IT, interact with a broader range of additional kinases compared to harmine, which may contribute to their superior potency but also presents challenges in terms of selectivity.[1]
This compound Kinase Selectivity Profile
The following tables summarize the kinase selectivity of this compound based on available data.
Primary Targets
| Target | IC50 | Reference |
| DYRK1A | 6 nM | [3] |
| GSK3β | 16 nM | [3] |
Off-Target Kinase Profile (DiscoverX KINOMEscan at 10 µM)
This table presents a selection of kinases inhibited by this compound at a concentration of 10 µM, as determined by a DiscoverX KINOMEscan assay. The results are reported as "Percent of Control," where a lower percentage indicates stronger binding and inhibition.
| Kinase | Percent of Control (%) |
| DYRK1A | 0 |
| DYRK1B | 0.1 |
| GSK3B | 0 |
| CLK1 | 0.4 |
| CLK4 | 0.6 |
| HIPK2 | 0.2 |
| HIPK3 | 0.1 |
| Haspin (GSG2) | 1.5 |
| DYRK2 | 2.5 |
| CLK2 | 3.5 |
| ...additional kinases | ... |
Note: This is a partial list. For a complete list of the 468 kinases screened, please refer to the supplemental data of the cited publication (JCI Insight. 2020;5(1):e132594).[1]
Experimental Protocols
DiscoverX KINOMEscan® Assay
This protocol provides a general overview of the methodology used to assess the kinase selectivity of this compound.
Principle: The KINOMEscan® platform utilizes an active site-directed competition binding assay. A test compound (e.g., this compound) is profiled against a large panel of kinases. The assay measures the ability of the compound to compete with an immobilized, active-site directed ligand for binding to the kinase. The amount of kinase captured by the immobilized ligand is measured, and a lower signal indicates that the test compound has bound to the kinase and prevented its capture.
Methodology:
-
Compound Preparation: this compound is prepared at the desired screening concentration (e.g., 10 µM) in an appropriate solvent (typically DMSO).
-
Assay Reaction: The kinase panel, DNA-tagged kinases, is incubated with the test compound and the immobilized ligand.
-
Washing: Unbound components are washed away.
-
Elution and Detection: The amount of kinase bound to the immobilized ligand is quantified, typically using qPCR to measure the amount of DNA tag.
-
Data Analysis: Results are reported as "Percent of Control," calculated as: (test compound signal - positive control signal) / (negative control signal - positive control signal) * 100%. A value of 100% indicates no inhibition, while 0% represents complete inhibition.
β-Cell Proliferation Assay (EdU Incorporation)
This protocol outlines a general method for measuring β-cell proliferation induced by this compound.
Materials:
-
Primary islets or β-cell line
-
Appropriate cell culture medium
-
This compound
-
EdU (5-ethynyl-2´-deoxyuridine) labeling reagent
-
Fixation and permeabilization buffers
-
Click-iT® EdU detection cocktail (containing a fluorescent azide)
-
Nuclear counterstain (e.g., DAPI)
-
Insulin antibody for β-cell identification
-
Fluorescence microscope or high-content imaging system
Methodology:
-
Cell Seeding: Seed primary islets or β-cells in a suitable culture plate and allow them to adhere and recover.
-
Compound Treatment: Treat the cells with a range of this compound concentrations (e.g., 0.1 µM to 10 µM) or a vehicle control (e.g., DMSO) for the desired duration (e.g., 48-72 hours).
-
EdU Labeling: Add EdU to the culture medium at a final concentration of 10 µM and incubate for a period that allows for detection of DNA synthesis (e.g., 4-24 hours).
-
Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde, followed by permeabilization with a detergent-based buffer (e.g., 0.5% Triton™ X-100).
-
EdU Detection: Perform the Click-iT® reaction by incubating the cells with the detection cocktail according to the manufacturer's instructions. This will fluorescently label the EdU incorporated into newly synthesized DNA.
-
Immunostaining: Stain for insulin to specifically identify β-cells.
-
Counterstaining and Imaging: Counterstain the nuclei with DAPI and acquire images using a fluorescence microscope or a high-content imager.
-
Image Analysis: Quantify the percentage of proliferating β-cells by dividing the number of EdU-positive and insulin-positive cells by the total number of insulin-positive cells.
Visualizations
Caption: this compound signaling pathway leading to β-cell proliferation.
Caption: Experimental workflow for assessing this compound-induced β-cell proliferation.
References
optimizing GNF4877 concentration for maximal beta-cell proliferation
This technical support center provides researchers, scientists, and drug development professionals with guidance on utilizing GNF4877 to promote maximal beta-cell proliferation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it induce beta-cell proliferation?
A1: this compound is a potent small molecule that functions as a dual inhibitor of Dual-specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A) and Glycogen Synthase Kinase 3β (GSK3β).[1][2] Its mechanism of action involves preventing the phosphorylation and subsequent nuclear export of Nuclear Factor of Activated T-cells (NFAT) transcription factors.[3][4][5] The resulting nuclear retention of NFAT leads to the transactivation of genes that promote cell cycle progression and, consequently, beta-cell proliferation.[4][6]
Q2: What is the optimal concentration of this compound to use for in vitro experiments?
A2: The optimal concentration of this compound can vary depending on the specific cell type (e.g., human islets, rat islets, cell lines) and experimental conditions. Based on published data, an EC50 of 0.66 μM has been reported for mouse R7T1 beta-cells.[7] For primary human islets, effective concentrations that stimulate proliferation have been observed in the range of 0.1 µM to 10 µM.[4][8] It is recommended to perform a dose-response experiment to determine the optimal concentration for your specific model system.
Q3: Can the proliferative effect of this compound be enhanced?
A3: Yes. The activity of this compound is potentiated by agents that increase intracellular calcium levels.[4][7] This is because calcium signaling activates calcineurin, which dephosphorylates NFAT, promoting its initial nuclear import.[4] Co-treatment with sub-optimal concentrations of this compound and high glucose or glucokinase activators has been shown to synergistically increase beta-cell proliferation.[4][7]
Q4: Is this compound specific to beta-cells?
A4: While this compound has shown significant effects on beta-cell proliferation, as a dual inhibitor of DYRK1A and GSK3β, it may affect other cell types where these kinases play a role.[6][9] However, studies have shown that within the context of pancreatic islets, this compound treatment leads to a significant increase in Ki67-positive insulin-positive cells, indicating a strong proliferative effect on beta-cells.[4]
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| Low or no beta-cell proliferation observed. | Sub-optimal this compound concentration. | Perform a dose-response curve (e.g., 0.1 µM to 10 µM) to identify the optimal concentration for your specific cell type and experimental conditions. |
| Poor cell health or viability. | Ensure islets or cells are healthy prior to treatment. Use a viability assay to confirm cell health. | |
| Insufficient incubation time. | The proliferative effects of this compound may require several days. Consider extending the incubation period (e.g., 5-9 days), with appropriate media changes.[4] | |
| Inactivated this compound. | Ensure proper storage and handling of the this compound compound. Prepare fresh stock solutions in DMSO and store them appropriately. | |
| High background signal in proliferation assay. | Non-specific staining in immunofluorescence. | Optimize antibody concentrations and include appropriate isotype controls. Ensure adequate washing steps. |
| Autofluorescence of cells or media components. | Use a plate reader with bottom-reading capabilities for fluorescence assays. Consider using phenol red-free media.[10] | |
| Inconsistent results between experiments. | Variability in islet/cell preparation. | Standardize islet isolation and cell seeding procedures. Ensure consistent cell numbers and density across experiments.[11] |
| Pipetting errors. | Calibrate pipettes regularly and use proper pipetting techniques to ensure accurate reagent delivery. | |
| Edge effects in multi-well plates. | Avoid using the outer wells of the plate for experimental samples, as they are more prone to evaporation and temperature fluctuations. Fill outer wells with sterile PBS or media. | |
| Observed cytotoxicity at higher concentrations. | This compound concentration is too high. | Perform a toxicity assay to determine the cytotoxic threshold of this compound for your cells. Use concentrations below this threshold for proliferation experiments. |
| Solvent (DMSO) toxicity. | Ensure the final concentration of DMSO in the culture media is low (typically <0.1%) and consistent across all wells, including vehicle controls. |
Quantitative Data Summary
The following table summarizes the inhibitory concentrations of this compound against its primary targets.
| Target | IC50 | Assay Type | Reference |
| DYRK1A | 6 nM | Biochemical Kinase Assay | [5][7] |
| GSK3β | 16 nM | Biochemical Kinase Assay | [4][7] |
Experimental Protocols
Protocol: In Vitro Beta-Cell Proliferation Assay using EdU Incorporation
This protocol outlines the steps to measure beta-cell proliferation in response to this compound treatment using 5-ethynyl-2'-deoxyuridine (EdU) incorporation followed by immunofluorescence staining.
Materials:
-
Isolated pancreatic islets (human or rodent) or beta-cell line
-
Culture medium appropriate for the cell type
-
This compound (stock solution in DMSO)
-
EdU labeling reagent (e.g., from a Click-iT™ EdU Assay Kit)
-
Cell dissociation reagent (e.g., Accutase)
-
Phosphate-Buffered Saline (PBS)
-
Fixation buffer (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization buffer (e.g., 0.5% Triton™ X-100 in PBS)
-
Blocking buffer (e.g., 5% BSA in PBS)
-
Primary antibody: anti-insulin
-
Secondary antibody: fluorescently-conjugated (e.g., Alexa Fluor™ 488)
-
Click-iT™ reaction cocktail for EdU detection
-
Nuclear counterstain (e.g., DAPI)
-
Microplates suitable for cell culture and imaging
Procedure:
-
Cell Seeding:
-
For isolated islets, plate a sufficient number of islets per well in a 96-well plate. Allow them to recover overnight.
-
For adherent beta-cell lines, seed cells at a density that allows for proliferation without reaching confluency during the experiment.
-
-
This compound Treatment:
-
Prepare serial dilutions of this compound in culture medium to achieve the desired final concentrations. Include a vehicle control (DMSO) at the same final concentration as the highest this compound dose.
-
Carefully remove the old medium and add the medium containing this compound or vehicle control.
-
-
EdU Labeling:
-
Add EdU to the culture medium at a final concentration of 10 µM. The timing of EdU addition can be varied depending on the experimental design (e.g., for the final 24-48 hours of the culture period).
-
-
Incubation:
-
Incubate the cells for the desired treatment period (e.g., 3-7 days) at 37°C and 5% CO2. Change the medium with fresh this compound and EdU as needed, typically every 48 hours.
-
-
Cell Fixation and Permeabilization:
-
Wash the cells twice with PBS.
-
Fix the cells with fixation buffer for 15 minutes at room temperature.
-
Wash twice with PBS.
-
Permeabilize the cells with permeabilization buffer for 20 minutes at room temperature.
-
-
EdU Detection:
-
Wash the cells twice with PBS.
-
Prepare the Click-iT™ reaction cocktail according to the manufacturer's instructions.
-
Add the reaction cocktail to each well and incubate for 30 minutes at room temperature, protected from light.
-
Wash the cells twice with PBS.
-
-
Immunostaining:
-
Block the cells with blocking buffer for 1 hour at room temperature.
-
Incubate with the primary anti-insulin antibody (diluted in blocking buffer) overnight at 4°C.
-
Wash three times with PBS.
-
Incubate with the fluorescently-conjugated secondary antibody and DAPI (diluted in blocking buffer) for 1 hour at room temperature, protected from light.
-
Wash three times with PBS.
-
-
Imaging and Analysis:
-
Acquire images using a high-content imaging system or a fluorescence microscope.
-
Quantify the number of insulin-positive cells (beta-cells), EdU-positive cells (proliferating cells), and DAPI-positive cells (total cells).
-
The beta-cell proliferation rate is calculated as the percentage of EdU-positive cells within the insulin-positive cell population.
-
Visualizations
Caption: this compound signaling pathway in beta-cells.
References
- 1. researchgate.net [researchgate.net]
- 2. A Dual Inhibitor of DYRK1A and GSK3β for β-Cell Proliferation: Aminopyrazine Derivative this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Novel factors modulating human β-cell proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibition of DYRK1A and GSK3B induces human β-cell proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. JCI Insight - Pharmacologic and genetic approaches define human pancreatic β cell mitogenic targets of DYRK1A inhibitors [insight.jci.org]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Identification of a small molecule that stimulates human β-cell proliferation and insulin secretion, and protects against cytotoxic stress in rat insulinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. JCI Insight - Pharmacologic and genetic approaches define human pancreatic β cell mitogenic targets of DYRK1A inhibitors [insight.jci.org]
- 10. bitesizebio.com [bitesizebio.com]
- 11. Troubleshooting Cell-based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis [promega.com]
Technical Support Center: GNF4877 in Primary Cell Cultures
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using GNF4877 in primary cell cultures. The information is tailored for scientists and drug development professionals to help navigate potential challenges during experimentation.
Troubleshooting Guides
This section addresses specific issues that may arise during experiments with this compound, offering potential causes and solutions.
| Problem | Potential Cause | Recommended Solution |
| Low or no induction of cell proliferation | 1. Suboptimal concentration of this compound.2. Poor cell health or viability prior to treatment.3. Insufficient incubation time.4. Primary cells are from a non-responsive donor or cell type. | 1. Perform a dose-response experiment to determine the optimal concentration for your specific primary cell type. The effective concentration for β-cell proliferation is noted to be around 0.66 μM.[1]2. Ensure high cell viability (>90%) before starting the experiment using a method like Trypan Blue exclusion.3. Extend the incubation period. Proliferation of primary cells can be slow, and effects may be more apparent after several days of treatment.[2][3]4. Verify the expression of DYRK1A and GSK3β in your primary cells. Not all primary cell types may be responsive to this compound. |
| Increased cell death or detachment | 1. This compound concentration is too high, leading to off-target effects or toxicity.2. Solvent (e.g., DMSO) toxicity.3. Poor culture conditions (e.g., media, supplements). | 1. Lower the concentration of this compound. High concentrations of some DYRK1A inhibitors can be detrimental.[4] Perform a toxicity assay (e.g., MTT or Annexin V) to determine the cytotoxic threshold in your cells.2. Ensure the final solvent concentration is minimal (typically <0.1%) and include a vehicle-only control.3. Optimize culture conditions for your specific primary cells to ensure they are healthy and robust before and during treatment. |
| Inconsistent results between experiments | 1. Variability in primary cell lots or donors.2. Inconsistent this compound preparation and storage.3. Differences in experimental setup (e.g., cell seeding density, incubation time). | 1. Whenever possible, use cells from the same donor or lot for a set of experiments. Thoroughly characterize each new batch of primary cells.2. Prepare fresh stock solutions of this compound and store them appropriately. Avoid repeated freeze-thaw cycles.3. Standardize all experimental parameters, including seeding density, treatment duration, and assay procedures. |
| Unexpected morphological changes | 1. Off-target effects of this compound at the concentration used.2. Cellular stress due to treatment. | 1. Review the literature for known off-target effects of this compound and other DYRK1A inhibitors.[5][6] Consider if these effects could explain the observed morphology. Lowering the concentration may mitigate these effects.2. Assess markers of cellular stress. If stress is detected, optimize the this compound concentration and culture conditions. |
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent dual inhibitor of Dual-specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A) and Glycogen Synthase Kinase 3β (GSK3β).[1][7][8] By inhibiting DYRK1A, this compound prevents the phosphorylation and subsequent nuclear export of Nuclear Factor of Activated T-cells (NFAT) transcription factors.[6] This leads to the nuclear accumulation of NFAT, which in turn promotes the expression of genes involved in cell cycle progression and proliferation.[6] The inhibition of GSK3β is also thought to contribute to the pro-proliferative effects of this compound.[6][7][8]
Q2: What are the known off-target effects of this compound?
A2: Like other kinase inhibitors, this compound may have off-target effects, especially at higher concentrations. While specific off-target kinase profiling for this compound is not extensively detailed in the provided search results, it belongs to the aminopyrazine class of DYRK1A inhibitors.[8][9] It is known that some DYRK1A inhibitors can also inhibit other kinases, particularly within the CMGC kinase family (which includes CDKs, MAPKs, GSKs, and CLKs).[5][6] Researchers should be aware of the potential for unintended effects due to the inhibition of other cellular kinases.
Q3: What is the recommended concentration range for this compound in primary cell cultures?
A3: The optimal concentration of this compound can vary depending on the primary cell type and the desired outcome. For inducing proliferation in mouse β-cells, an EC50 of 0.66 μM has been reported.[1] For primary human islets, concentrations around 2 μM have been used to increase β-cell numbers.[3] It is crucial to perform a dose-response curve to determine the optimal, non-toxic concentration for your specific experimental system.
Q4: How should I assess the toxicity of this compound in my primary cell cultures?
A4: To assess potential cytotoxicity, it is recommended to perform cell viability assays. An MTT assay can be used to measure metabolic activity, which is an indicator of cell viability. To specifically investigate if this compound is inducing apoptosis (programmed cell death), an Annexin V staining assay followed by flow cytometry is a standard method. These assays will help you determine a concentration range that promotes proliferation without causing significant cell death.
Q5: Can this compound be used in combination with other compounds?
A5: Yes, studies have shown that combining DYRK1A inhibitors with other molecules, such as GLP-1R agonists, can have synergistic effects on β-cell proliferation. If you are considering combination treatments, it is important to evaluate potential additive toxicity and to determine the optimal concentrations for each compound in the combination.
Quantitative Data
| Parameter | Value | Target/Cell Type | Reference |
| IC50 | 6 nM | DYRK1A | [1] |
| IC50 | 16 nM | GSK3β | [1] |
| EC50 for proliferation | 0.66 μM | Mouse β (R7T1) cells | [1] |
Key Experimental Protocols
MTT Assay for Cell Viability
This protocol provides a method to assess cell viability by measuring the metabolic activity of primary cells.
Materials:
-
96-well plate with cultured primary cells
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
MTT solvent (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS)
-
Phosphate-buffered saline (PBS)
-
Culture medium
-
Plate reader capable of measuring absorbance at 570-590 nm
Procedure:
-
Seed primary cells in a 96-well plate at a predetermined optimal density and allow them to adhere and recover for 24-48 hours.
-
Treat the cells with a range of this compound concentrations. Include a vehicle-only control.
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
Following incubation, add 10-20 µL of MTT solution to each well.
-
Incubate the plate at 37°C for 2-4 hours, or until a purple precipitate is visible.
-
Add 100-150 µL of MTT solvent to each well to dissolve the formazan crystals.
-
Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
Read the absorbance at 590 nm using a plate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control cells.
Annexin V Staining for Apoptosis
This protocol is for detecting apoptosis in primary cells treated with this compound using flow cytometry.
Materials:
-
Treated primary cells in suspension
-
Annexin V-FITC (or another fluorochrome conjugate)
-
Propidium Iodide (PI) or 7-AAD staining solution
-
1X Binding Buffer (typically provided with Annexin V kits)
-
Cold PBS
-
Flow cytometer
Procedure:
-
Harvest the primary cells after treatment with this compound. For adherent cells, use a gentle detachment method.
-
Wash the cells twice with cold PBS and centrifuge at a low speed (e.g., 300-500 x g) for 5 minutes.
-
Resuspend the cell pellet in 1X Binding Buffer to a concentration of approximately 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC to the cell suspension.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
Add 5 µL of PI staining solution.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour.
Interpretation of Results:
-
Annexin V- / PI- : Live cells
-
Annexin V+ / PI- : Early apoptotic cells
-
Annexin V+ / PI+ : Late apoptotic or necrotic cells
-
Annexin V- / PI+ : Necrotic cells
Visualizations
Caption: this compound signaling pathway leading to cell proliferation.
References
- 1. bosterbio.com [bosterbio.com]
- 2. researchgate.net [researchgate.net]
- 3. Inhibition of DYRK1A and GSK3B induces human β-cell proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. JCI Insight - Pharmacologic and genetic approaches define human pancreatic β cell mitogenic targets of DYRK1A inhibitors [insight.jci.org]
- 5. bdbiosciences.com [bdbiosciences.com]
- 6. Diabetic Kinome Inhibitors—A New Opportunity for β-Cells Restoration - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. A Dual Inhibitor of DYRK1A and GSK3β for β-Cell Proliferation: Aminopyrazine Derivative this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Overcoming Limited Efficacy of GNF4877 in Certain Cell Lines
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address challenges encountered when using GNF4877, a potent dual inhibitor of DYRK1A and GSK3β. Our aim is to help you optimize your experiments and overcome issues related to limited efficacy in specific cell lines.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
This compound is a potent, orally bioavailable small molecule that functions as a dual inhibitor of Dual-specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A) and Glycogen Synthase Kinase 3β (GSK3β)[1][2]. Its primary characterized effect is the promotion of β-cell proliferation. This is achieved by inhibiting DYRK1A, which in turn prevents the phosphorylation and subsequent nuclear export of the Nuclear Factor of Activated T-cells (NFATc)[3][4]. The nuclear retention of NFATc leads to the transcription of genes that drive cell cycle progression and proliferation.
Q2: In which cell lines has this compound shown efficacy?
This compound has demonstrated efficacy in promoting proliferation in primary human and rat β-cells, as well as in the mouse insulinoma cell line R7T1[3][4].
Q3: What are the typical IC50 and EC50 values for this compound?
The inhibitory concentrations (IC50) and effective concentrations (EC50) for this compound can vary depending on the target and the cell type.
| Target/Process | Cell Line/System | IC50/EC50 Value | Reference |
| DYRK1A (biochemical assay) | - | 6 nM | [3] |
| GSK3β (biochemical assay) | - | 16 nM | [3] |
| β-cell proliferation | R7T1 (mouse β-cell) | 0.66 µM (EC50) | [3] |
| Cytotoxicity | HT-22 (mouse hippocampal) | 16.3 µM (IC50) | [3] |
Q4: Are there known factors that can limit the efficacy of this compound?
Yes, the primary factor known to limit the efficacy of this compound is the expression level of its targets, DYRK1A and the related kinase DYRK1B. Overexpression of either DYRK1A or DYRK1B has been shown to attenuate the proliferative effects of this compound. Therefore, cell lines with high endogenous expression of these kinases may exhibit a reduced response.
Troubleshooting Guide
This guide provides solutions to common problems encountered during experiments with this compound.
Problem 1: Decreased or No Proliferative Response to this compound Treatment
Possible Cause 1: Suboptimal this compound Concentration
-
Solution: Perform a dose-response experiment to determine the optimal concentration for your specific cell line. We recommend a starting range of 0.1 µM to 10 µM.
Possible Cause 2: High Expression of DYRK1A or DYRK1B in the Cell Line
-
Solution 1: Assess Target Expression: Before extensive experimentation, if possible, assess the baseline mRNA or protein expression levels of DYRK1A and DYRK1B in your cell line of interest. Cell lines with lower expression are likely to be more responsive.
-
Solution 2: Consider Alternative Cell Lines: If your cell line is confirmed to have high levels of DYRK1A/1B, consider using a different, more sensitive cell line for your experiments if your research goals permit.
Possible Cause 3: Compromised NFAT Signaling Pathway
-
Solution: Ensure that the downstream NFAT signaling pathway is intact in your cell line. You can test this by stimulating the cells with a known activator of the calcineurin-NFAT pathway, such as ionomycin, and assessing NFATc nuclear translocation.
Possible Cause 4: Cell Culture Conditions
-
Solution: Ensure optimal cell culture conditions. Factors such as cell density, serum concentration, and overall cell health can impact the proliferative response. High cell density can sometimes lead to the upregulation of DYRK1B, potentially reducing sensitivity.
Experimental Workflow for Troubleshooting Lack of Proliferative Response
References
- 1. A Dual Inhibitor of DYRK1A and GSK3β for β-Cell Proliferation: Aminopyrazine Derivative this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Inhibition of DYRK1A and GSK3B induces human β-cell proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Inhibition of DYRK1A and GSK3B induces human β-cell proliferation - PMC [pmc.ncbi.nlm.nih.gov]
troubleshooting GNF4877 experiments for reproducible results
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and scientists using GNF4877 in their experiments. Our goal is to help you achieve reproducible and reliable results.
Frequently Asked Questions (FAQs)
General
-
What is this compound and what is its primary mechanism of action? this compound is a potent small molecule inhibitor of Dual-specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A) and Glycogen synthase kinase 3β (GSK3β).[1][2] Its primary mechanism of action is the dual inhibition of these two kinases, which leads to the promotion of β-cell proliferation.[1][2][3]
-
What are the main applications of this compound in research? this compound is primarily used in diabetes research to study pancreatic β-cell regeneration and proliferation.[1][2][3] It serves as a tool to investigate the roles of DYRK1A and GSK3β in cell cycle regulation and to explore potential therapeutic strategies for type 1 diabetes.[4]
Experimental Design & Protocols
-
What is a recommended starting concentration for in vitro experiments? The effective concentration (EC50) for inducing mouse β-cell (R7T1) proliferation is approximately 0.66 µM.[5] For primary human β-cells, concentrations in the low micromolar range have been shown to be effective. It is always recommended to perform a dose-response curve to determine the optimal concentration for your specific cell type and assay.
-
What is a typical dosage for in vivo mouse studies? In diabetic mouse models (RIP-DTA), a dosage of 50 mg/kg administered orally twice daily has been shown to induce β-cell proliferation and improve glycemic control.[5][6]
-
What are some common off-target effects to be aware of? Kinome scans have revealed that this compound can inhibit other kinases, particularly within the CMGC family (which includes CDKs, MAPKs, GSKs, and CLKs).[1][7] It is important to consider these potential off-target effects when interpreting data. For instance, while DYRK1A and DYRK1B are primary targets for inducing β-cell proliferation, inhibition of other kinases could contribute to the overall cellular response.[1]
Troubleshooting
-
I am observing high variability in my cell-based assay results. What could be the cause? High variability in cell-based assays can stem from several factors.[8] Ensure consistent cell seeding density, passage number, and cell health.[8] For this compound, which has been noted to have potential solubility issues, ensure the compound is fully dissolved and evenly distributed in the culture media. Inconsistent dissolution can lead to significant variations in the effective concentration between wells.
-
My this compound solution appears to have precipitated. How can I improve its solubility? this compound is soluble in DMSO.[5] To prepare stock solutions, use fresh, anhydrous DMSO and consider gentle warming and sonication to aid dissolution.[5] For cell culture media, it is crucial to first prepare a concentrated stock in DMSO and then dilute it to the final working concentration, ensuring rapid mixing to prevent precipitation. Avoid repeated freeze-thaw cycles of the stock solution.[5]
-
I am not observing the expected level of β-cell proliferation. What are some potential reasons? Several factors could contribute to a lack of efficacy. Confirm the identity and purity of your this compound compound. Ensure that the cells are healthy and responsive; for example, primary islets can have donor-to-donor variability. The dual inhibition of both DYRK1A and DYRK1B has been suggested to be crucial for maximal β-cell proliferation, so consider the expression levels of these kinases in your cell model.[1] Additionally, the presence of certain growth factors or culture conditions can influence the proliferative response.
Quantitative Data Summary
Table 1: In Vitro Efficacy of this compound
| Parameter | Value | Target/Cell Line | Reference |
| IC50 | 6 nM | DYRK1A | [5] |
| IC50 | 16 nM | GSK3β | [5][9] |
| EC50 | 0.66 µM | Mouse β (R7T1) cells (proliferation) | [5] |
Table 2: In Vivo Experimental Parameters for this compound
| Parameter | Details | Animal Model | Reference |
| Dosage | 50 mg/kg | Double transgenic RIP-DTA male mice | [5][6] |
| Administration | Oral gavage, twice daily | Double transgenic RIP-DTA male mice | [5][6] |
| Treatment Duration | 9-15 days | Double transgenic RIP-DTA male mice | [5][6] |
| Observed Effects | Increased BrdU incorporation, improved glucose control | STZ-treated NOD-SCID mice with human islet transplants | [6][9] |
Experimental Protocols
1. General Protocol for In Vitro Cell Proliferation Assay (Ki67 Staining)
This protocol is a general guideline for assessing β-cell proliferation using Ki67 immunofluorescence.
-
Cell Seeding:
-
Seed pancreatic β-cells (e.g., MIN6, INS-1E, or primary islets) onto appropriate culture plates (e.g., 96-well plates for high-throughput screening or chamber slides for imaging).
-
Allow cells to adhere and recover for 24 hours.
-
-
This compound Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Dilute the stock solution in culture medium to achieve the desired final concentrations. It is advisable to test a range of concentrations (e.g., 0.1 µM to 10 µM) to determine the optimal dose.
-
Replace the culture medium with the this compound-containing medium. Include a vehicle control (DMSO) at the same final concentration as the highest this compound dose.
-
Incubate the cells for the desired treatment period (e.g., 48-72 hours).
-
-
Immunofluorescence Staining:
-
Fix the cells with 4% paraformaldehyde (PFA) for 15-30 minutes at room temperature.
-
Wash the cells three times with phosphate-buffered saline (PBS).
-
Permeabilize the cells with 0.1-0.25% Triton X-100 in PBS for 10-15 minutes.
-
Wash the cells three times with PBS.
-
Block non-specific antibody binding with a blocking buffer (e.g., 1-5% BSA in PBS) for 1 hour at room temperature.
-
Incubate the cells with a primary antibody against Ki67 and a β-cell marker (e.g., insulin) diluted in blocking buffer overnight at 4°C.
-
Wash the cells three times with PBS.
-
Incubate the cells with appropriate fluorescently labeled secondary antibodies for 1 hour at room temperature, protected from light.
-
Wash the cells three times with PBS.
-
Counterstain the nuclei with DAPI.
-
Mount the slides or image the plates using a fluorescence microscope or high-content imaging system.
-
-
Data Analysis:
-
Quantify the number of Ki67-positive nuclei within the insulin-positive cell population.
-
Express the data as the percentage of Ki67-positive β-cells.
-
2. General Protocol for Western Blot Analysis of Downstream Targets
This protocol provides a framework for analyzing the phosphorylation status of key proteins downstream of DYRK1A and GSK3β.
-
Sample Preparation:
-
Culture and treat cells with this compound as described in the proliferation assay protocol.
-
Wash cells with ice-cold PBS and lyse them in a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).
-
-
SDS-PAGE and Protein Transfer:
-
Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against target proteins (e.g., phospho-NFAT, total NFAT, β-catenin, phospho-GSK3β, total GSK3β) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection and Analysis:
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels.
-
Visualizations
Caption: this compound dual-inhibits DYRK1A and GSK3β to promote β-cell proliferation.
Caption: A logical workflow for troubleshooting this compound experiments.
References
- 1. JCI Insight - Pharmacologic and genetic approaches define human pancreatic β cell mitogenic targets of DYRK1A inhibitors [insight.jci.org]
- 2. A Dual Inhibitor of DYRK1A and GSK3β for β-Cell Proliferation: Aminopyrazine Derivative this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
- 7. Diabetic Kinome Inhibitors—A New Opportunity for β-Cells Restoration - PMC [pmc.ncbi.nlm.nih.gov]
- 8. cellgs.com [cellgs.com]
- 9. Inhibition of DYRK1A and GSK3B induces human β-cell proliferation - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: GNF4877 and Beta-Cell Dynamics
This technical support center provides researchers, scientists, and drug development professionals with essential information, troubleshooting guides, and frequently asked questions regarding the use of GNF4877 in studies of pancreatic beta-cell biology.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a small molecule that has been identified as a potent dual inhibitor of Dual-specificity tyrosine-regulated kinase 1A (DYRK1A) and Glycogen Synthase Kinase 3β (GSK3β).[1][2] Its primary effect on pancreatic beta-cells is the promotion of proliferation.[1][2][3] The inhibition of DYRK1A is considered the critical mechanism for stimulating beta-cell proliferation.[3]
Q2: How does this compound induce beta-cell proliferation?
The proliferative effect of this compound is primarily mediated through the inhibition of DYRK1A.[3] DYRK1A normally phosphorylates and inhibits the nuclear translocation of NFAT (Nuclear Factor of Activated T-cells) transcription factors. By inhibiting DYRK1A, this compound allows for the activation and nuclear translocation of NFAT, which in turn upregulates the expression of genes involved in cell cycle progression, ultimately leading to beta-cell division.[4]
Q3: Does this compound cause beta-cell dedifferentiation?
Current research suggests that this compound's primary role is to induce beta-cell proliferation rather than dedifferentiation. However, a study comparing various DYRK1A inhibitors reported that while compounds like harmine and 5-Iodotubericidin (5-IT) increased the expression of key beta-cell differentiation markers (e.g., PDX1, MAFA, NKX6.1), this compound did not show a similar pro-differentiative effect.[5] This lack of induction of differentiation markers may be a critical consideration for researchers, although it is not explicitly defined as causing dedifferentiation.
Q4: What are the known kinase targets of this compound?
This compound is a dual inhibitor of DYRK1A and GSK3β.[1][2] While DYRK1A inhibition is the primary driver of its proliferative effects, the compound's interaction with GSK3β and other potential off-target kinases may contribute to its overall cellular effects.[6]
Q5: Can this compound be used in in vivo studies?
Yes, this compound has been used in in vivo studies with mouse models of diabetes.[3] In these studies, oral administration of this compound was shown to increase beta-cell mass and improve glycemic control.[3]
Troubleshooting Guides
Problem: No significant increase in beta-cell proliferation is observed after this compound treatment.
-
Possible Cause 1: Suboptimal Concentration.
-
Solution: Perform a dose-response experiment to determine the optimal concentration of this compound for your specific cell type or islet preparation. The effective concentration can vary between different experimental systems.
-
-
Possible Cause 2: Poor Compound Stability or Activity.
-
Solution: Ensure that the this compound compound is properly stored and has not degraded. Prepare fresh stock solutions for each experiment. Consider verifying the activity of your this compound batch with a kinase activity assay.
-
-
Possible Cause 3: Inadequate Culture Conditions.
-
Solution: Beta-cell health and proliferation are highly dependent on culture conditions. Ensure that the culture medium, glucose concentration, and other supplements are optimized for maintaining healthy and responsive beta-cells.
-
-
Possible Cause 4: Cell Cycle Arrest.
-
Solution: The proliferative response to this compound may be influenced by the basal cell cycle state of the beta-cells. Consider synchronizing the cells before treatment, although this can be challenging with primary islets.
-
Problem: Observed cytotoxicity or a decrease in beta-cell function with this compound treatment.
-
Possible Cause 1: High Concentration.
-
Solution: High concentrations of small molecule inhibitors can lead to off-target effects and cytotoxicity. Reduce the concentration of this compound used in your experiments.
-
-
Possible Cause 2: Prolonged Treatment Duration.
-
Solution: Continuous exposure to a kinase inhibitor may have detrimental effects. Optimize the duration of the treatment to maximize proliferation while minimizing negative impacts on beta-cell function and viability.
-
-
Possible Cause 3: Off-Target Effects.
-
Solution: As a dual inhibitor, this compound's effects on GSK3β or other kinases might contribute to unexpected phenotypes. Consider using more selective DYRK1A inhibitors as controls to dissect the specific effects of DYRK1A inhibition.
-
Quantitative Data Summary
Table 1: In Vitro Potency of this compound
| Target Kinase | IC50 | Assay Type | Reference |
| DYRK1A | Data not explicitly stated in abstracts, but described as "potent" | Biochemical Assay | [3] |
| GSK3β | Data not explicitly stated in abstracts, but described as a "dual inhibitor" | Biochemical Assay | [1][2] |
Table 2: Effect of this compound on Beta-Cell Proliferation
| Experimental Model | Treatment | Proliferation Marker | Result | Reference |
| Intact Primary Human Islets | This compound (8 days) | Ki67 | Increased percentage of Ki67+ insulin+ cells | [3] |
| Diabetic RIP-DTA Mice | This compound (50 mg/kg, twice daily for 14 days) | Ki67 | Increased percentage of Ki67+ insulin+ cells | [3] |
| Human Islets Transplanted into NSG Mice | This compound (50 mg/kg, twice daily) | BrdU | Increased BrdU incorporation into insulin-positive cells | [3] |
Experimental Protocols
Protocol 1: In Vitro Beta-Cell Proliferation Assay using Ki67 Staining
-
Islet Culture: Culture isolated human or rodent islets in appropriate culture medium (e.g., RPMI-1640 supplemented with 10% FBS, 1% penicillin-streptomycin, and 11.1 mM glucose).
-
This compound Treatment: Treat the islets with the desired concentration of this compound or vehicle control (e.g., DMSO) for a specified duration (e.g., 4-8 days).
-
Islet Fixation and Embedding: Fix the islets in 4% paraformaldehyde, followed by embedding in paraffin or cryopreservation.
-
Immunofluorescence Staining:
-
Section the embedded islets and mount on slides.
-
Perform antigen retrieval if necessary.
-
Permeabilize the cells with a detergent-based buffer (e.g., 0.25% Triton X-100 in PBS).
-
Block non-specific binding with a blocking solution (e.g., 5% BSA in PBS).
-
Incubate with primary antibodies against insulin and Ki67 overnight at 4°C.
-
Wash and incubate with appropriate fluorescently-labeled secondary antibodies.
-
Counterstain nuclei with DAPI.
-
-
Imaging and Analysis:
-
Acquire images using a fluorescence microscope.
-
Quantify the number of insulin-positive cells, Ki67-positive cells, and cells double-positive for both markers.
-
Calculate the percentage of proliferating beta-cells (Ki67+/Insulin+ cells) relative to the total number of beta-cells (Insulin+ cells).
-
Visualizations
Caption: Signaling pathway of this compound in promoting beta-cell proliferation.
Caption: General experimental workflow for studying the effects of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. A Dual Inhibitor of DYRK1A and GSK3β for β-Cell Proliferation: Aminopyrazine Derivative this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. diabetesjournals.org [diabetesjournals.org]
- 6. JCI Insight - Pharmacologic and genetic approaches define human pancreatic β cell mitogenic targets of DYRK1A inhibitors [insight.jci.org]
minimizing GNF4877-induced cellular stress
Welcome to the technical support center for GNF4877. This resource is designed to assist researchers, scientists, and drug development professionals in minimizing this compound-induced cellular stress during their experiments. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent, orally bioavailable small molecule that functions as a dual inhibitor of Dual-specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A) and Glycogen Synthase Kinase 3β (GSK3β).[1][2][3] Its primary application in research is to induce pancreatic β-cell proliferation, offering a potential therapeutic avenue for diabetes by restoring β-cell mass.[1][2][3] The inhibition of DYRK1A and GSK3β leads to the nuclear translocation of NFAT transcription factors, which in turn activates cell cycle progression.[4][5]
Q2: I'm observing increased cell death at higher concentrations of this compound. What could be the cause?
A2: Increased cell death at higher concentrations is a common phenomenon with many small molecule inhibitors and can be attributed to several factors:
-
Off-target effects: Like many kinase inhibitors, this compound may inhibit other kinases at higher concentrations, particularly those in the CMGC family (e.g., other DYRK family members, CDKs, CLKs).[4][5] Inhibition of these unintended targets can disrupt essential cellular processes and lead to toxicity.
-
Exaggerated pharmacology: The dual inhibition of DYRK1A and GSK3β, while intended to promote proliferation, could lead to cell cycle dysregulation or apoptosis if the inhibition is too potent or sustained.[6][7][8]
-
Solvent toxicity: Ensure the final concentration of the vehicle (e.g., DMSO) is within a range that is non-toxic to your specific cell type (typically ≤ 0.1%).
Q3: What are the potential types of cellular stress that could be induced by this compound?
A3: While this compound is designed for targeted effects, inhibition of key cellular kinases can inadvertently lead to cellular stress. The most likely types include:
-
Oxidative Stress: Disruption of normal metabolic processes due to kinase inhibition can lead to an imbalance in reactive oxygen species (ROS) production and clearance.[9]
-
Endoplasmic Reticulum (ER) Stress: As this compound promotes proliferation, there is an increased demand for protein synthesis. This can potentially overload the protein-folding capacity of the ER, leading to the unfolded protein response (UPR).[10][11]
-
Apoptosis: If cellular stress is prolonged or severe, it can trigger programmed cell death, or apoptosis. Both DYRK1A and GSK3β have roles in regulating apoptotic pathways.[6][7][8]
Q4: Are there known off-targets for this compound that I should be aware of?
A4: While specific off-target profiling for this compound may not be extensively published in all contexts, kinome screens of DYRK1A inhibitors often show activity against other members of the CMGC kinase family.[4][5] It is advisable to consult kinome scan data if available or consider that off-target effects are possible, especially at higher concentrations.
Troubleshooting Guides
Issue 1: Sub-optimal β-cell proliferation with this compound
| Possible Cause | Recommended Action |
| Incorrect Drug Concentration | Perform a dose-response curve to determine the optimal concentration for your specific cell line or islet preparation. Proliferation often decreases at supra-optimal concentrations due to toxicity.[4] |
| Cell Health and Density | Ensure cells are healthy, in the logarithmic growth phase, and plated at an optimal density before treatment. Over-confluent or stressed cells will not respond optimally. |
| Duration of Treatment | Optimize the incubation time with this compound. A time-course experiment will help identify the peak of proliferative response. |
| Media and Serum Quality | Use fresh, high-quality culture media and serum. Components in expired or improperly stored reagents can degrade and affect cell health. |
Issue 2: Increased Cell Death or Cytotoxicity
| Possible Cause | Recommended Action |
| High this compound Concentration | Lower the concentration of this compound to the minimal effective dose for proliferation. This will minimize potential off-target effects and cytotoxicity.[4] |
| Solvent Toxicity | Prepare a vehicle-only control (e.g., DMSO at the same final concentration) to ensure the observed toxicity is not due to the solvent. |
| Oxidative Stress | Co-treat with a low concentration of an antioxidant such as N-acetylcysteine (NAC) or Vitamin E to mitigate ROS-induced damage.[9] |
| ER Stress | Consider co-treatment with a chemical chaperone like 4-phenylbutyric acid (4-PBA) to alleviate ER stress.[10] |
| Apoptosis | Analyze for markers of apoptosis (e.g., cleaved caspase-3, Annexin V staining) to confirm this cell death pathway. If confirmed, consider using a pan-caspase inhibitor for mechanistic studies. |
Experimental Protocols
Protocol 1: Dose-Response Curve for this compound-Induced Proliferation
-
Cell Plating: Seed pancreatic β-cells (e.g., INS-1E, MIN6, or primary islets) in a 96-well plate at a density that allows for proliferation over the course of the experiment.
-
This compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Perform serial dilutions in culture medium to create a range of final concentrations (e.g., 0.1 nM to 10 µM). Include a vehicle-only control.
-
Treatment: Replace the culture medium with the medium containing the different concentrations of this compound or vehicle.
-
Incubation: Incubate the cells for 48-72 hours.
-
Proliferation Assay: Add a proliferation marker such as BrdU or EdU to the culture for the final 2-4 hours of incubation.
-
Detection: Fix, permeabilize, and stain the cells for the proliferation marker and an insulin marker (for β-cell identification) according to the manufacturer's protocol.
-
Analysis: Use high-content imaging or flow cytometry to quantify the percentage of proliferating (BrdU/EdU-positive) β-cells (insulin-positive) at each this compound concentration.
Protocol 2: Assessment of Oxidative Stress
-
Cell Treatment: Treat cells with the desired concentration of this compound, a vehicle control, and a positive control (e.g., H₂O₂) for 24 hours.
-
ROS Detection:
-
Wash the cells with pre-warmed PBS.
-
Incubate the cells with a fluorescent ROS indicator dye (e.g., DCFH-DA or CellROX Green) in serum-free medium for 30 minutes at 37°C, protected from light.
-
Wash the cells again with PBS.
-
Measure the fluorescence intensity using a fluorescence microscope, plate reader, or flow cytometer.
-
-
Data Analysis: Normalize the fluorescence intensity of this compound-treated cells to the vehicle control.
Protocol 3: Monitoring Endoplasmic Reticulum (ER) Stress
-
Cell Treatment: Treat cells with this compound, a vehicle control, and a positive control (e.g., tunicamycin or thapsigargin) for 24-48 hours.
-
Western Blot Analysis:
-
Lyse the cells and collect the protein extracts.
-
Perform SDS-PAGE and transfer the proteins to a PVDF membrane.
-
Probe the membrane with primary antibodies against ER stress markers such as BiP (GRP78), CHOP, and phosphorylated PERK (p-PERK).
-
Use a loading control antibody (e.g., β-actin or GAPDH) for normalization.
-
Incubate with the appropriate secondary antibodies and visualize the protein bands.
-
-
qRT-PCR Analysis:
-
Isolate total RNA from the treated cells.
-
Synthesize cDNA using reverse transcriptase.
-
Perform quantitative real-time PCR using primers for ER stress-responsive genes, such as XBP1s, ATF4, and CHOP.
-
Normalize the expression levels to a housekeeping gene (e.g., GAPDH or ACTB).
-
Visualizations
Caption: this compound signaling pathway for β-cell proliferation.
Caption: Troubleshooting workflow for this compound experiments.
Caption: Potential pathways of this compound-induced cellular stress.
References
- 1. researchgate.net [researchgate.net]
- 2. A Dual Inhibitor of DYRK1A and GSK3β for β-Cell Proliferation: Aminopyrazine Derivative this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. resources.biomol.com [resources.biomol.com]
- 4. JCI Insight - Pharmacologic and genetic approaches define human pancreatic β cell mitogenic targets of DYRK1A inhibitors [insight.jci.org]
- 5. Diabetic Kinome Inhibitors—A New Opportunity for β-Cells Restoration - PMC [pmc.ncbi.nlm.nih.gov]
- 6. GSK-3β: A Bifunctional Role in Cell Death Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Dyrk1a from Gene Function in Development and Physiology to Dosage Correction across Life Span in Down Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 8. DYRK1A: a down syndrome-related dual protein kinase with a versatile role in tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Oxidative stress‐alleviating strategies to improve recombinant protein production in CHO cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Oxidative and endoplasmic reticulum stresses are involved in palmitic acid-induced H9c2 cell apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Methods for Monitoring Endoplasmic Reticulum Stress and the Unfolded Protein Response - PMC [pmc.ncbi.nlm.nih.gov]
GNF4877 Dose-Response Analysis: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with essential information for conducting and interpreting dose-response experiments with GNF4877. Find troubleshooting guidance, frequently asked questions, detailed experimental protocols, and key data to ensure the accuracy and reproducibility of your results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent small molecule inhibitor of Dual-specificity tyrosine-regulated kinase 1A (DYRK1A) and Glycogen synthase kinase 3β (GSK3β).[1][2] Its primary mechanism of action involves the inhibition of these kinases, which leads to the blockade of nuclear factor of activated T-cells (NFATc) nuclear export. This ultimately results in increased β-cell proliferation.[1]
Q2: What are the typical IC50 and EC50 values for this compound?
A2: The half-maximal inhibitory concentration (IC50) and half-maximal effective concentration (EC50) of this compound can vary depending on the experimental system. It is crucial to determine these values empirically for your specific cell line or model. However, published data provides a starting point for dose-range finding studies.
Q3: How should I prepare a stock solution of this compound?
A3: For optimal results, refer to the solubility information provided by the supplier to select the appropriate solvent. Once prepared, it is recommended to aliquot the stock solution and store it at -20°C for up to one month or -80°C for up to six months to prevent degradation from repeated freeze-thaw cycles.[1]
Q4: I am not observing a clear sigmoidal curve in my dose-response experiment. What could be the issue?
A4: An incomplete or non-sigmoidal dose-response curve can arise from several factors. Ensure that your concentration range is wide enough to capture both the top and bottom plateaus of the curve. It is also important to have a sufficient number of data points (typically 5-10 concentrations) spanning this range. If the curve still does not plateau, you may need to adjust your concentration range or consider constraining the top and bottom plateaus in your analysis based on appropriate controls.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| High variability between replicates | Inconsistent cell seeding, pipetting errors, or uneven compound distribution. | Ensure uniform cell seeding density. Use calibrated pipettes and proper mixing techniques when adding this compound to your assay plates. |
| No response or very weak response to this compound | Incorrect dosage, degraded compound, or insensitive cell line. | Verify the concentration of your this compound stock solution. Use a fresh aliquot of the compound. Confirm that your cell line is expected to respond to DYRK1A/GSK3β inhibition. |
| "Hook effect" - decreasing response at high concentrations | Off-target effects, cellular toxicity, or compound precipitation at high concentrations. | This has been observed with this compound.[3] Carefully examine the high-concentration data points. Consider performing a cytotoxicity assay in parallel. If precipitation is suspected, check the solubility of this compound in your assay medium. |
| EC50/IC50 value is outside the tested concentration range | The concentration range is too narrow or shifted. | Expand the range of concentrations tested to ensure it brackets the expected EC50/IC50. |
| Curve fitting software returns an ambiguous fit | Insufficient data points, particularly at the plateaus of the curve. | Increase the number of concentrations tested, especially at the lower and higher ends of the expected response range. Consider constraining the top or bottom parameters of the fit based on control data. |
Quantitative Data Summary
The following tables summarize key quantitative data for this compound from published studies.
Table 1: In Vitro Potency of this compound
| Parameter | Value | Cell Line/System | Reference |
| IC50 (DYRK1A) | 6 nM | Biochemical Assay | [1] |
| IC50 (GSK3β) | 16 nM | Biochemical Assay | [1] |
| EC50 (β-cell proliferation) | 0.66 µM | Mouse β (R7T1) cells | [1] |
| EC50 (β-cell proliferation) | ~0.5 µM | Human Islets | [4] |
Table 2: In Vivo Efficacy of this compound
| Animal Model | Dosing Regimen | Key Outcomes | Reference |
| Diabetic RIP-DTA mice | 50 mg/kg, oral gavage, twice daily | Induced β-cell proliferation, increased β-cell mass and insulin content, improved glycemic control.[1][5] | [1][5] |
Experimental Protocols
Protocol: this compound Dose-Response for Human Islet Proliferation
This protocol is adapted from studies on human pancreatic islets.
1. Materials:
-
This compound
-
Human pancreatic islets
-
Appropriate cell culture medium (e.g., CMRL 1066 supplemented with fetal bovine serum, penicillin/streptomycin, and L-glutamine)
-
Proliferation marker (e.g., EdU or Ki67 antibodies)
-
DAPI for nuclear staining
-
Multi-well culture plates
-
Microplate reader or fluorescence microscope
2. Islet Culture and Treatment:
-
Culture human islets in suspension for 24-48 hours before treatment.
-
Prepare a serial dilution of this compound in culture medium. A suggested concentration range to start with is 0.01 µM to 10 µM.
-
Dispense the islets into multi-well plates.
-
Add the different concentrations of this compound to the respective wells. Include a vehicle control (e.g., DMSO).
-
Incubate the islets for a predetermined period (e.g., 5-8 days).[6][7]
3. Proliferation Assay (using Ki67 immunolabeling):
-
After the treatment period, fix the islets (e.g., with 4% paraformaldehyde).
-
Permeabilize the cells (e.g., with Triton X-100).
-
Block non-specific antibody binding.
-
Incubate with a primary antibody against a proliferation marker like Ki67 and an insulin antibody to identify β-cells.
-
Wash and incubate with appropriate fluorescently labeled secondary antibodies.
-
Counterstain nuclei with DAPI.
-
Image the islets using a fluorescence microscope.
-
Quantify the percentage of Ki67-positive β-cells (insulin-positive cells) for each this compound concentration.
4. Data Analysis:
-
Plot the percentage of proliferating β-cells against the logarithm of the this compound concentration.
-
Fit the data to a four-parameter logistic (sigmoidal) dose-response curve to determine the EC50.
Visualized Pathways and Workflows
Caption: this compound inhibits DYRK1A and GSK3β, leading to NFAT activation and β-cell proliferation.
Caption: Experimental workflow for this compound dose-response curve generation and analysis.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. A Dual Inhibitor of DYRK1A and GSK3β for β-Cell Proliferation: Aminopyrazine Derivative this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. JCI Insight - Pharmacologic and genetic approaches define human pancreatic β cell mitogenic targets of DYRK1A inhibitors [insight.jci.org]
- 4. JCI Insight - Pharmacologic and genetic approaches define human pancreatic β cell mitogenic targets of DYRK1A inhibitors [insight.jci.org]
- 5. Inhibition of DYRK1A and GSK3B induces human β-cell proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Validation & Comparative
GNF4877 vs. Harmine: A Comparative Guide to Beta-Cell Proliferation Agents
For Researchers, Scientists, and Drug Development Professionals
The loss of functional pancreatic beta-cells is a primary contributor to the pathology of both type 1 and type 2 diabetes. Consequently, therapeutic strategies aimed at regenerating these insulin-producing cells are of paramount interest. Among the promising small molecules identified to induce beta-cell proliferation are GNF4877 and harmine, both of which function, at least in part, by inhibiting the dual-specificity tyrosine-regulated kinase 1A (DYRK1A). This guide provides an objective comparison of their performance, supported by experimental data, to aid researchers in their selection and application.
At a Glance: this compound vs. Harmine
| Feature | This compound | Harmine |
| Primary Target(s) | DYRK1A, GSK3β[1][2] | DYRK1A[3][4][5] |
| Beta-Cell Proliferation | Potent inducer[6][7] | Inducer[4][5][8] |
| Beta-Cell Differentiation | Does not induce key differentiation markers[9][10][11] | Enhances expression of key beta-cell genes[9][10][11] |
| Clinical Development | Preclinical; not selected for clinical trials due to potential side effects of GSK3β inhibition[12] | Phase 1 clinical trial completed in healthy volunteers[13][14] |
| Synergistic Effects | Not extensively reported | Synergizes with GLP-1 receptor agonists to significantly increase beta-cell proliferation[3][13][15] |
Quantitative Comparison of Beta-Cell Proliferation
Direct comparative studies have indicated that while both compounds induce human beta-cell proliferation, this compound may be more potent in this specific action. However, it's crucial to note that the maximum efficacy in inducing proliferation is often similar for various DYRK1A inhibitors, with significant variability observed between different human islet preparations.[7][16]
| Compound | Reported Proliferation Rate (Human Beta-Cells) | Notes |
| This compound | Generally reported as more potent than harmine in direct comparisons.[6][7][16] | Proliferation rates can be dose-dependent and vary between islet donors. |
| Harmine | Induces proliferation at rates of approximately 1-3%.[3][8] | Proliferation can be significantly enhanced when combined with GLP-1 receptor agonists, reaching rates of 5-8% and sometimes higher.[15] |
Mechanism of Action: A Tale of Two Kinase Inhibitors
Both this compound and harmine exert their pro-proliferative effects on beta-cells primarily through the inhibition of DYRK1A. This kinase is a negative regulator of beta-cell growth. Its inhibition leads to the activation of transcription factors, such as the Nuclear Factor of Activated T-cells (NFAT), which in turn promotes the expression of genes involved in cell cycle progression and proliferation.[3][17]
This compound, however, is a dual inhibitor, also targeting Glycogen Synthase Kinase 3β (GSK3β).[1][2] While GSK3β inhibition has also been linked to beta-cell proliferation, this dual activity raises concerns about potential off-target effects, which ultimately led to the discontinuation of its clinical development.[12]
A key differentiator is harmine's ability to promote beta-cell differentiation, a characteristic not observed with this compound.[9][10][11] Studies have shown that harmine enhances the expression of crucial beta-cell maturity markers like PDX1, MAFA, and NKX6.1.[9][10] Surprisingly, this pro-differentiation effect appears to be independent of DYRK1A inhibition, suggesting a distinct and yet to be fully elucidated mechanism of action.[9][10][11] In contrast, this compound was found to not induce these essential beta-cell markers.[9][10][11]
References
- 1. A Dual Inhibitor of DYRK1A and GSK3β for β-Cell Proliferation: Aminopyrazine Derivative this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Development of Kinase-Selective, Harmine-Based DYRK1A Inhibitors that Induce Pancreatic Human β-Cell Proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pharmacologic and genetic approaches define human pancreatic β cell mitogenic targets of DYRK1A inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Regeneration of Pancreatic β-Cells for Diabetes Therapeutics by Natural DYRK1A Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. diabetesjournals.org [diabetesjournals.org]
- 10. Select DYRK1A Inhibitors Enhance Both Proliferation and Differentiation in Human Pancreatic Beta Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. biorxiv.org [biorxiv.org]
- 12. Diabetic Kinome Inhibitors—A New Opportunity for β-Cells Restoration - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Beta Cell Proliferation Research to Investigate Harmine in Phase 1 Trial [reports.mountsinai.org]
- 14. go.drugbank.com [go.drugbank.com]
- 15. medicalresearch.com [medicalresearch.com]
- 16. Frontiers | Human Beta Cell Regenerative Drug Therapy for Diabetes: Past Achievements and Future Challenges [frontiersin.org]
- 17. Inhibition of DYRK1A Stimulates Human β-Cell Proliferation - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to GNF4877 and 5-IT as DYRK1A Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of two prominent small molecule inhibitors of Dual-specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A): GNF4877 and 5-Iodotubercidin (5-IT). DYRK1A is a critical kinase involved in a multitude of cellular processes, and its inhibition is a promising therapeutic strategy for conditions like diabetes, neurodegenerative diseases, and certain cancers.[1][2] This document summarizes key performance data, outlines experimental methodologies, and visualizes relevant biological pathways to aid researchers in selecting the appropriate tool compound for their studies.
Overview of this compound and 5-IT
This compound was identified through a phenotypic screen for compounds that induce pancreatic β-cell proliferation. It is characterized as a potent dual inhibitor of both DYRK1A and Glycogen Synthase Kinase 3β (GSK3β).[3][4] 5-Iodotubercidin (5-IT) is a purine derivative initially known as a potent inhibitor of adenosine kinase and nucleoside transporters.[5] Subsequent research has established its activity as a DYRK1A inhibitor and a potent inducer of β-cell replication.[6][7]
Comparative Efficacy and Potency
Both this compound and 5-IT are highly effective at inducing human pancreatic β-cell proliferation, demonstrating approximately 10-fold greater potency than the well-characterized DYRK1A inhibitor, harmine.[7][8] While direct, side-by-side biochemical IC50 values for DYRK1A are not always available in a single study, their cellular efficacy in promoting β-cell replication is a key benchmark for comparison.
Table 1: Quantitative Comparison of Inhibitor Potency
| Parameter | This compound | 5-IT (5-Iodotubercidin) | Reference |
| Primary Target(s) | DYRK1A, GSK3β | Adenosine Kinase, DYRK1A | [3][5] |
| Human β-Cell Proliferation | ~10-fold more potent than harmine | ~10-fold more potent than harmine | [8] |
| Reported DYRK1A IC50 | Not explicitly stated in searches | Not explicitly stated in searches | - |
| Optimal Mitogenic Conc. | ~2 µM | Not explicitly stated in searches | [9] |
Note: IC50 values can vary significantly based on assay conditions (e.g., ATP concentration). The cellular potency in β-cell proliferation assays is often a more functionally relevant comparison.
Selectivity and Off-Target Profile
An inhibitor's selectivity is paramount for attributing biological effects to its intended target. Kinome profiling reveals that both this compound and 5-IT interact with multiple kinases, highlighting their non-selective nature.[9][10]
-
This compound : Its dual inhibition of DYRK1A and GSK3β is a key feature.[11][12] This may contribute to its potent mitogenic effects, as GSK3β inhibition is also linked to β-cell proliferation.[12] However, this dual activity complicates its use as a specific probe for DYRK1A-exclusive functions. Overexpression of DYRK1A and DYRK1B only partially reduces the proliferative effect of this compound, suggesting its efficacy involves additional targets.[8]
-
5-IT : While it also hits multiple kinases, its proliferative effects on β-cells appear to be more directly mediated by DYRK1A and DYRK1B inhibition compared to this compound.[8] A significant concern with 5-IT is its potential for genotoxicity. Studies have shown it can cause DNA damage and activate the p53 tumor suppressor pathway, which may limit its therapeutic potential.[13]
Table 2: Selectivity and Known Off-Target Effects
| Inhibitor | Known Off-Targets / Additional Activities | Key Implications | Reference |
| This compound | GSK3β, various other kinases | Potent β-cell mitogen, but not a selective DYRK1A probe. | [3][10] |
| 5-IT | Adenosine Kinase, Nucleoside transporters, various other kinases | Induces DNA damage and p53 activation (genotoxicity). | [5][13] |
Mechanism of Action in Pancreatic β-Cells
The most striking difference between this compound and 5-IT lies in their impact on β-cell phenotype beyond simple proliferation. While both drive cell cycle entry, their effects on crucial β-cell differentiation and identity markers diverge significantly.
DYRK1A plays a role in repressing β-cell proliferation by phosphorylating transcription factors like NFAT (Nuclear Factor of Activated T-cells), preventing their nuclear translocation and activity.[7][12] Inhibition of DYRK1A allows NFAT to enter the nucleus and promote the expression of genes involved in proliferation.
Recent studies show that while both compounds are mitogenic, 5-IT, along with the inhibitor harmine, increases the expression of essential β-cell transcription factors and differentiation markers such as PDX1, MAFA, NKX6.1, and SLC2A2 (GLUT2).[9] In stark contrast, this compound either fails to induce or actively inhibits the expression of these same genes.[9] This suggests that while this compound potently drives proliferation, it may do so at the expense of the specialized, differentiated state of the β-cell.
References
- 1. DYRK1A inhibitors for disease therapy: Current status and perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. A Dual Inhibitor of DYRK1A and GSK3β for β-Cell Proliferation: Aminopyrazine Derivative this compound - OAK Open Access Archive [oak.novartis.com]
- 5. 5-Iodotubercidin | Adenosine Kinase | Tocris Bioscience [tocris.com]
- 6. researchgate.net [researchgate.net]
- 7. alzdiscovery.org [alzdiscovery.org]
- 8. JCI Insight - Pharmacologic and genetic approaches define human pancreatic β cell mitogenic targets of DYRK1A inhibitors [insight.jci.org]
- 9. biorxiv.org [biorxiv.org]
- 10. JCI Insight - Pharmacologic and genetic approaches define human pancreatic β cell mitogenic targets of DYRK1A inhibitors [insight.jci.org]
- 11. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 12. Diabetic Kinome Inhibitors—A New Opportunity for β-Cells Restoration - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Identification of 5-Iodotubercidin as a genotoxic drug with anti-cancer potential - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to DYRK1A Inhibitors: GNF4877, INDY, and Leucettine-41
For Researchers, Scientists, and Drug Development Professionals
Dual-specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A) has emerged as a significant therapeutic target for a range of diseases, including neurodegenerative disorders like Alzheimer's disease and metabolic conditions such as diabetes. This guide provides a detailed, objective comparison of three prominent DYRK1A inhibitors: GNF4877, INDY, and Leucettine-41, with a focus on their performance supported by experimental data.
At a Glance: Key Performance Indicators
The following table summarizes the key quantitative data for this compound, INDY, and Leucettine-41, offering a direct comparison of their potency and efficacy.
| Parameter | This compound | INDY | Leucettine-41 |
| DYRK1A IC50 | 6 nM[1] | 0.24 µM[2] | 10-60 nM[3][4] |
| Other Key Targets & IC50 | GSK3β (16 nM)[1] | DYRK1B (0.23 µM)[2] | DYRK1B (44 nM), DYRK2 (73 nM), CLK1 (71 nM), CLK4 (64 nM), GSK-3α/β (210-410 nM)[3] |
| β-cell Proliferation EC50 | ~0.5 µM | ~5 µM | ~5 µM |
In-Depth Analysis of Inhibitor Performance
This compound: A Potent Dual DYRK1A/GSK3β Inhibitor
This compound stands out as a highly potent inhibitor of both DYRK1A and Glycogen Synthase Kinase 3β (GSK3β)[1]. This dual inhibitory action is thought to contribute to its significant efficacy in promoting β-cell proliferation[5]. Kinome scans reveal that this compound also interacts with a broad range of other kinases, which may contribute to its potent biological effects but also raises considerations for off-target effects[6]. In preclinical studies, this compound has demonstrated the ability to induce β-cell proliferation, increase β-cell mass and insulin content, and improve glycemic control in a mouse model of type 1 diabetes when administered orally[1].
INDY: An ATP-Competitive DYRK1A/1B Inhibitor
INDY is an ATP-competitive inhibitor with comparable potency against both DYRK1A and DYRK1B[2]. Its efficacy in promoting human β-cell proliferation is approximately 10-fold lower than that of this compound[6]. Beyond its effects on β-cell proliferation, INDY has been shown to reverse aberrant tau-phosphorylation, a key pathological hallmark of Alzheimer's disease[2]. It also rescues repressed calcineurin/NFAT signaling.
Leucettine-41: A DYRK/CLK Family Inhibitor with Neuroprotective Properties
Leucettine-41, derived from the marine sponge alkaloid Leucettamine B, is a potent inhibitor of the DYRK and CDC-like kinase (CLK) families, with a preference for DYRK1A[3][4]. Similar to INDY, its potency in inducing β-cell proliferation is about 10-fold less than this compound. Notably, Leucettine-41 has shown significant neuroprotective effects in preclinical models of Alzheimer's disease. It has been demonstrated to prevent memory impairments and neurotoxicity induced by amyloid-β oligomers in mice[7]. In vivo studies have shown that it can reduce cerebral hyperphosphorylated tau levels and prevent the onset of mild cognitive impairment in an Alzheimer's disease rat model[8].
Signaling Pathways Modulated by DYRK1A Inhibition
DYRK1A is a central kinase involved in multiple signaling pathways that regulate cell proliferation, differentiation, and survival. Inhibition of DYRK1A can therefore have profound effects on cellular function.
Experimental Methodologies
The data presented in this guide are based on established experimental protocols commonly used in kinase inhibitor research.
Kinase Inhibition Assays
-
LanthaScreen™ Eu Kinase Binding Assay: This is a time-resolved fluorescence resonance energy transfer (TR-FRET) assay used to measure the binding affinity of inhibitors to the kinase of interest. The assay relies on the displacement of a fluorescently labeled tracer from the kinase's ATP-binding pocket by the inhibitor.
-
Protocol Outline:
-
A mixture of the DYRK1A enzyme and a europium-labeled anti-tag antibody is prepared.
-
The inhibitor (this compound, INDY, or Leucettine-41) at various concentrations is added to the kinase-antibody mixture.
-
An Alexa Fluor™ 647-labeled kinase tracer is added to initiate the binding reaction.
-
After incubation, the TR-FRET signal is measured. A decrease in the FRET signal indicates displacement of the tracer by the inhibitor, allowing for the calculation of the IC50 value.
-
-
β-Cell Proliferation Assays
-
EdU (5-ethynyl-2´-deoxyuridine) Incorporation Assay: This assay is used to quantify cell proliferation by detecting newly synthesized DNA. EdU, a nucleoside analog of thymidine, is incorporated into DNA during active synthesis.
-
Protocol Outline:
-
Pancreatic β-cells (e.g., primary human islets or cell lines) are cultured and treated with the DYRK1A inhibitors at various concentrations.
-
EdU is added to the cell culture medium and incubated to allow for its incorporation into the DNA of proliferating cells.
-
Cells are fixed and permeabilized.
-
A "click" reaction is performed using a fluorescently labeled azide that specifically binds to the alkyne group of the incorporated EdU.
-
The percentage of EdU-positive (proliferating) cells is determined by flow cytometry or fluorescence microscopy.
-
-
In Vivo Efficacy Studies
-
Diabetic Mouse Models (e.g., RIP-DTA mice): To assess the therapeutic potential of DYRK1A inhibitors for diabetes, mouse models with induced β-cell loss and subsequent hyperglycemia are used.
-
Protocol Outline (for this compound):
-
Diabetes is induced in RIP-DTA (rat insulin promoter-diphtheria toxin A) mice.
-
Once hyperglycemia is established, mice are treated with this compound (e.g., 50 mg/kg, oral gavage, twice daily) or a vehicle control.
-
Blood glucose levels are monitored throughout the treatment period.
-
At the end of the study, pancreatic tissue is collected to assess β-cell mass and insulin content through immunohistochemistry.
-
-
-
Alzheimer's Disease Mouse Models (e.g., Aβ25-35-treated mice, APP/PS1 mice): To evaluate the neuroprotective effects of DYRK1A inhibitors, transgenic or peptide-injected mouse models that recapitulate key aspects of Alzheimer's pathology are employed.
-
Protocol Outline (for Leucettine-41):
-
Oligomeric amyloid-β (Aβ) 25-35 peptide is administered intracerebroventricularly to mice to induce neurotoxicity and memory deficits.
-
Leucettine-41 is co-administered with the Aβ peptide.
-
Behavioral tests (e.g., Y-maze, passive avoidance) are conducted to assess cognitive function.
-
Hippocampal tissue is analyzed for markers of oxidative stress, apoptosis, and synaptic integrity via Western blot and ELISA.
-
-
Conclusion
This compound, INDY, and Leucettine-41 are all potent inhibitors of DYRK1A with distinct profiles that may render them suitable for different therapeutic applications.
-
This compound exhibits the highest potency for inducing β-cell proliferation, making it a promising candidate for diabetes therapies. Its dual inhibition of DYRK1A and GSK3β likely contributes to its strong efficacy.
-
INDY shows a balanced inhibition of DYRK1A and DYRK1B and has demonstrated potential in reversing tau hyperphosphorylation, suggesting its utility in the context of Alzheimer's disease and other tauopathies.
-
Leucettine-41 also displays significant neuroprotective effects in Alzheimer's models and has a broader inhibitory profile across the DYRK and CLK families.
The choice of inhibitor for a specific research or therapeutic purpose will depend on the desired biological outcome and the importance of target selectivity. Further preclinical and clinical investigations are necessary to fully elucidate the therapeutic potential and safety profiles of these promising DYRK1A inhibitors.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. files.core.ac.uk [files.core.ac.uk]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Diabetic Kinome Inhibitors—A New Opportunity for β-Cells Restoration - PMC [pmc.ncbi.nlm.nih.gov]
- 6. JCI Insight - Pharmacologic and genetic approaches define human pancreatic β cell mitogenic targets of DYRK1A inhibitors [insight.jci.org]
- 7. Leucettine L41, a DYRK1A-preferential DYRKs/CLKs inhibitor, prevents memory impairments and neurotoxicity induced by oligomeric Aβ25-35 peptide administration in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Comparative Analysis of GNF4877's Potency and Efficacy in Promoting Pancreatic β-Cell Proliferation
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparative analysis of GNF4877, a potent dual inhibitor of Dual-specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A) and Glycogen synthase kinase-3 beta (GSK3β), against other known DYRK1A inhibitors. The primary focus of this comparison is the potency and efficacy of these compounds in inducing pancreatic β-cell proliferation, a key therapeutic strategy for diabetes. This document summarizes key experimental data, provides detailed methodologies for cited experiments, and visualizes critical biological pathways and workflows.
Introduction to this compound and DYRK1A Inhibition
Loss of functional pancreatic β-cell mass is a central element in the pathogenesis of both type 1 and type 2 diabetes.[1] A promising therapeutic approach is to stimulate the proliferation of existing β-cells to replenish the depleted population. DYRK1A has emerged as a key regulator of β-cell proliferation.[2][3] Inhibition of DYRK1A leads to the nuclear translocation of the Nuclear Factor of Activated T-cells (NFAT) transcription factors, which in turn drives the expression of genes that promote cell cycle progression and β-cell division.[4][5]
This compound is a novel aminopyrazine derivative identified through a phenotypic high-throughput screen for compounds that induce β-cell proliferation.[1][6] It acts as a potent dual inhibitor of DYRK1A and GSK3β.[7] This guide compares the in vitro and in vivo performance of this compound with other well-characterized DYRK1A inhibitors, including Harmine, INDY, Leucettine-41, 5-iodotubercidin (5-IT), CC-401, TG003, and AZ191.
Data Presentation: Potency and Efficacy Comparison
The following tables summarize the available quantitative data for this compound and its comparators, focusing on their potency against target kinases and their efficacy in inducing human β-cell proliferation.
Table 1: In Vitro Potency of DYRK1A Inhibitors
| Compound | Target(s) | IC50 (nM) | Reference |
| This compound | DYRK1A | 6 | [7] |
| GSK3β | 16 | [7] | |
| Harmine | DYRK1A | 50 | [8] |
| Leucettine-41 | DYRK1A | 24 | [8] |
| 5-IT | DYRK1A | Data not available in a comparable format | |
| INDY | DYRK1A | Data not available in a comparable format | |
| CC-401 | DYRK1A | Data not available in a comparable format | |
| TG003 | DYRK1A | Data not available in a comparable format | |
| AZ191 | DYRK1A | Data not available in a comparable format |
Table 2: In Vitro Efficacy of DYRK1A Inhibitors in Human β-Cell Proliferation
| Compound | EC50 (µM) for Human β-Cell Proliferation | Relative Potency vs. Harmine | Reference |
| This compound | ~0.1 | ~10-fold more potent | [3][9] |
| 5-IT | ~0.1 | ~10-fold more potent | [3][9] |
| Harmine | ~1 | - | [3][9] |
| INDY | ~1 | Similar | [3][9] |
| Leucettine-41 | ~1 | Similar | [3][9] |
| CC-401 | >1 | Less potent | [3][9] |
| TG003 | ~20 | Less potent | [3] |
| AZ191 | >1 | Less potent | [3][9] |
EC50 values are approximated from the dose-response curves presented in the cited literature. The JCI Insight study (2020) provides a direct comparison of these compounds in the same experimental system.[3][9]
Table 3: In Vivo Efficacy of Selected DYRK1A Inhibitors
| Compound | Animal Model | Dose and Administration | Key Findings | Reference |
| This compound | Diabetic mice with transplanted human islets | 50 mg/kg, oral, twice daily | Increased β-cell proliferation, β-cell mass, and insulin content; improved glycemic control. | [5] |
| Harmine | Diabetic mice with transplanted human islets | 10 mg/kg | Improved glucose tolerance. | [6] |
| Harmine + Exendin-4 | Diabetic mice with transplanted human islets | Continuous infusion | Significant and sustained normalization of blood glucose; increased human β-cell mass. | [7][10] |
Experimental Protocols
Biochemical Kinase Inhibition Assay (IC50 Determination)
A common method for determining the IC50 of a compound against a specific kinase is a time-resolved fluorescence resonance energy transfer (TR-FRET) based assay, such as the LanthaScreen™ Eu Kinase Binding Assay.
Principle: This assay measures the displacement of a fluorescently labeled ATP-competitive tracer from the kinase's ATP binding pocket by a test compound. The kinase is tagged (e.g., with GST), and a europium-labeled anti-tag antibody is used. When the tracer is bound to the kinase, FRET occurs between the europium-labeled antibody and the fluorescent tracer. A test compound that binds to the ATP site will compete with the tracer, leading to a decrease in the FRET signal.
Detailed Methodology (Example using LanthaScreen™):
-
Reagent Preparation:
-
Prepare a 5X Kinase Buffer A (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).
-
Prepare a solution of the target kinase (e.g., DYRK1A) and a europium-labeled anti-tag antibody in the kinase buffer.
-
Prepare a solution of the Alexa Fluor™ 647-labeled kinase tracer in the kinase buffer.
-
Serially dilute the test compound (e.g., this compound) in DMSO, and then further dilute in kinase buffer.
-
-
Assay Procedure (384-well plate format):
-
To each well, add 5 µL of the serially diluted test compound.
-
Add 5 µL of the kinase/antibody mixture to each well.
-
Add 5 µL of the tracer solution to each well to initiate the binding reaction.
-
Include control wells with DMSO only (maximum FRET) and wells with a high concentration of a known inhibitor or no kinase (background).
-
-
Incubation and Measurement:
-
Incubate the plate at room temperature for 60 minutes, protected from light.
-
Read the plate on a TR-FRET compatible plate reader, measuring the emission at 665 nm (acceptor) and 615 nm (donor) following excitation at 340 nm.
-
-
Data Analysis:
-
Calculate the emission ratio (665 nm / 615 nm) for each well.
-
Plot the emission ratio against the logarithm of the test compound concentration.
-
Fit the data to a sigmoidal dose-response curve with a variable slope to determine the IC50 value.
-
Pancreatic β-Cell Proliferation Assay (EC50 Determination)
The proliferation of β-cells is commonly assessed by measuring the incorporation of nucleotide analogs, such as 5-ethynyl-2'-deoxyuridine (EdU), or by immunostaining for proliferation markers like Ki67.
Principle: Isolated pancreatic islets are treated with the test compounds. Proliferating cells are identified by detecting EdU incorporation (visualized through a click chemistry reaction) or by the presence of the nuclear protein Ki67, a marker of active cell cycle phases. β-cells are co-stained with an anti-insulin antibody.
Detailed Methodology (EdU Incorporation):
-
Islet Culture and Treatment:
-
Culture isolated human pancreatic islets in a suitable medium (e.g., RPMI-1640 supplemented with 10% FBS).
-
Disperse the islets into single cells or small clusters and seed them on chamber slides or in 96-well plates.
-
Treat the cells with a serial dilution of the test compound (e.g., this compound) for a specified period (e.g., 72 hours).
-
Add EdU to the culture medium for the final 24 hours of treatment.
-
-
Cell Fixation and Permeabilization:
-
Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Permeabilize the cells with 0.5% Triton™ X-100 in PBS for 20 minutes.
-
-
EdU Detection (Click Chemistry):
-
Prepare a Click-iT® reaction cocktail containing a fluorescent azide (e.g., Alexa Fluor™ 488 azide).
-
Incubate the cells with the reaction cocktail for 30 minutes at room temperature, protected from light.
-
Wash the cells with PBS.
-
-
Immunostaining for Insulin:
-
Block the cells with a blocking buffer (e.g., 5% normal goat serum in PBS) for 1 hour.
-
Incubate the cells with a primary antibody against insulin (e.g., guinea pig anti-insulin) overnight at 4°C.
-
Wash the cells and incubate with a fluorescently labeled secondary antibody (e.g., goat anti-guinea pig Alexa Fluor™ 594) for 1 hour at room temperature.
-
Counterstain the nuclei with DAPI.
-
-
Imaging and Data Analysis:
-
Acquire images using a fluorescence microscope.
-
Quantify the number of EdU-positive and insulin-positive cells, as well as the total number of insulin-positive cells.
-
Calculate the percentage of proliferating β-cells (EdU+/Insulin+ cells / Total Insulin+ cells).
-
Plot the percentage of proliferating β-cells against the logarithm of the test compound concentration and fit to a dose-response curve to determine the EC50 value.
-
Mandatory Visualizations
Signaling Pathway
Caption: Signaling pathway of this compound-induced β-cell proliferation.
Experimental Workflow
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. Measurement of pancreatic islet beta-cell proliferation by flow cytometry [protocols.io]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. Anti-Diabetic and Anti-Adipogenic Effect of Harmine in High-Fat-Diet-Induced Diabetes in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Evaluation of the Effects of Harmine on β-cell Function and Proliferation in Standardized Human Islets Using 3D High-Content Confocal Imaging and Automated Analysis [frontiersin.org]
- 7. biorxiv.org [biorxiv.org]
- 8. DYRK1A inhibitors leucettines and TGF-β inhibitor additively stimulate insulin production in beta cells, organoids, and isolated mouse islets - PMC [pmc.ncbi.nlm.nih.gov]
- 9. JCI Insight - Pharmacologic and genetic approaches define human pancreatic β cell mitogenic targets of DYRK1A inhibitors [insight.jci.org]
- 10. researchgate.net [researchgate.net]
A Comparative Guide to GNF4877 and Other Promising Alternatives for Beta-Cell Regeneration
For Researchers, Scientists, and Drug Development Professionals
The pursuit of therapeutic strategies to regenerate pancreatic beta-cells holds the key to transformative treatments for diabetes. GNF4877, a potent dual inhibitor of DYRK1A and GSK3β, has emerged as a significant compound in this field, demonstrating the ability to induce primary human beta-cell proliferation.[1][2] This guide provides an objective comparison of this compound with other leading alternatives, supported by experimental data, detailed methodologies, and visual representations of the underlying signaling pathways.
I. Comparative Analysis of Proliferative Efficacy
The following table summarizes the quantitative data on the proliferative effects of this compound and its alternatives on human beta-cells.
| Compound Class | Specific Compound(s) | Proliferation Rate (% of beta-cells) | Effective Concentration/Dose | Key Experimental System(s) | Effects on Insulin Secretion |
| DYRK1A Inhibitors | This compound | ~2-4% | 10-fold more potent than harmine | Human islets in vitro and in vivo (transplanted into mice) | Enhances glucose-stimulated insulin secretion (GSIS) |
| Harmine | ~2-4% | 10 µM (in vitro), 1-10 mg/kg/day (in vivo, mice) | Human islets in vitro and in vivo (transplanted into mice) | Increases basal and stimulated insulin secretion | |
| 5-Iodotubercidin (5-IT) | ~2-4% | 10-fold more potent than harmine | Human islets in vitro | Not explicitly detailed, but expected to be similar to other DYRK1A inhibitors | |
| GLP-1 Receptor Agonists | Exendin-4, Semaglutide | Variable, age-dependent (higher in juvenile islets) | 0.1 mg/kg/day (Exendin-4, in vivo, mice) | Human islets in vitro and in vivo (transplanted into mice) | Potentiates insulin release |
| DYRK1A Inhibitor + GLP-1R Agonist | Harmine + Exendin-4 | 5-8% (synergistic effect) | Harmine (3 mg/kg/day) + Exendin-4 (0.1 mg/kg/day) (in vivo, mice) | Human islets in vivo (transplanted into mice) | Normalizes glucose and enhances GSIS |
| Adenosine Kinase Inhibitors | 5-Iodotubercidin (5-IT), ABT-702 | 2- to 3-fold increase over control | Not specified | Rodent and porcine islets in vitro | Not explicitly detailed |
| SIK Inhibitors | HG-9-91-01 | Induces proliferation (quantitative data not specified in provided text) | Not specified | Zebrafish, mouse, and human beta-cells | Not explicitly detailed |
| GABA | Gamma-Aminobutyric Acid | Increased proliferation (quantitative data not specified in provided text) | Not specified | Human islets in vivo (transplanted into mice) | Increases circulating human insulin |
II. Signaling Pathways and Mechanisms of Action
Understanding the molecular pathways targeted by these compounds is crucial for their development and potential combination therapies.
A. DYRK1A Inhibitors (e.g., this compound, Harmine)
DYRK1A (Dual-specificity tyrosine-regulated kinase 1A) acts as a brake on beta-cell proliferation.[3][4] It phosphorylates and inactivates transcription factors of the NFAT (Nuclear Factor of Activated T-cells) family, preventing their entry into the nucleus where they would otherwise promote cell cycle progression.[5] this compound and other DYRK1A inhibitors block this activity, allowing NFAT to translocate to the nucleus and initiate the transcription of genes necessary for cell proliferation.[5]
B. GLP-1 Receptor Agonists
Glucagon-like peptide-1 (GLP-1) receptor agonists, such as exendin-4 and semaglutide, are established anti-diabetic drugs that also show promise in promoting beta-cell proliferation, particularly in younger islets.[6][7] Their mitogenic effects are mediated through the calcineurin/NFAT signaling pathway, similar to DYRK1A inhibitors, and also involve the upregulation of the key beta-cell transcription factor, PDX-1.[6][8]
References
- 1. A Dual Inhibitor of DYRK1A and GSK3β for β-Cell Proliferation: Aminopyrazine Derivative this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Beta Cell Proliferation Research to Investigate Harmine in Phase 1 Trial [reports.mountsinai.org]
- 5. mdpi.com [mdpi.com]
- 6. How does glucagon‐like peptide 1 stimulate human β‐cell proliferation? A lesson from islet graft experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Age-dependent human β cell proliferation induced by glucagon-like peptide 1 and calcineurin signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
GNF4877: A Comparative Analysis of a Potent β-Cell Proliferation Agent
GNF4877 has emerged as a significant small molecule in diabetes research, primarily for its role in promoting the proliferation of pancreatic β-cells. This guide provides a comprehensive comparison of this compound's performance with other relevant compounds, supported by experimental data from various research models. The focus is on the cross-validation of its efficacy and mechanism of action in different experimental settings.
Mechanism of Action and Key Research Findings
This compound is a potent dual inhibitor of dual-specificity tyrosine-regulated kinase 1A (DYRK1A) and glycogen synthase kinase 3β (GSK3β).[1][2] The inhibition of DYRK1A is a critical mechanism for stimulating β-cell proliferation.[3] This action leads to the blockade of nuclear factor of activated T-cells (NFATc) nuclear export, a crucial step for enhancing the proliferation of these cells.[1][3] Research has demonstrated that this compound can induce primary human β-cell proliferation both in vitro and in vivo.[2][4]
The development of this compound arose from a phenotypic high-throughput screening campaign aimed at identifying compounds that could induce β-cell proliferation.[2] It was identified as a promising aminopyrazine derivative for its potent dual inhibitory activity.[2][4]
Comparative Performance Data
The following tables summarize the quantitative data on this compound's performance and compare it with other DYRK1A inhibitors.
Table 1: In Vitro Inhibitory and Proliferative Activity of this compound
| Target/Assay | IC50/EC50 | Cell Line/Model | Source |
| DYRK1A | 6 nM | Biochemical Assay | [1] |
| GSK3β | 16 nM | Biochemical Assay | [1] |
| β-cell proliferation | 0.66 μM | Mouse β (R7T1) cells | [1] |
Table 2: Comparative Efficacy of DYRK1A Inhibitors on Human β-Cell Proliferation
| Compound | Key Target(s) | Proliferative Potency | Notes | Source |
| This compound | DYRK1A, GSK3β | High | Considered one of the most potent inducers of human β-cell proliferation.[5] | [1][5] |
| 5-Iodotubericidin (5-IT) | DYRK1A | High | Also demonstrates high potency, comparable to this compound.[5] | [5] |
| Harmine | DYRK1A | Moderate | A well-documented molecule for enhancing β-cell proliferation, but less potent than this compound and 5-IT.[4][5] | [4][5] |
| INDY | DYRK1A | Moderate | Shows mitogenic effects on human β-cells. | [5] |
| Leucettine-41 | DYRK1A | Moderate | Another DYRK1A inhibitor with demonstrated proliferative effects.[4] | [4] |
| CC-401 | DYRK1A | Lower | Displays lower maximal proliferative efficacy compared to harmine.[5] | [5] |
| TG003 | DYRK1A | Moderate | Induces comparable maximal proliferation to harmine but with a higher EC50 (~20 μM).[5] | [5] |
| AZ191 | DYRK1A | Low | Inferior maximal proliferation efficacy and may be toxic to β-cells at higher doses.[5] | [5] |
Table 3: In Vivo Efficacy of this compound in a Mouse Model
| Animal Model | Treatment Regimen | Key Outcomes | Source |
| Double transgenic RIP-DTA male mice | 50 mg/kg; oral gavage; twice a day; for 15 days | Induced β-cell proliferation, increased β-cell mass and insulin content, and improved glycemic control.[1] | [1] |
Experimental Protocols
In Vitro Kinase Assay: The inhibitory activity of this compound against DYRK1A and GSK3β was determined using biochemical assays. These assays typically involve incubating the recombinant kinase with a substrate and ATP in the presence of varying concentrations of the inhibitor. The kinase activity is then measured, often through the quantification of substrate phosphorylation, to determine the IC50 value.
β-Cell Proliferation Assay (In Vitro): Primary rat or mouse β-cells (like R7T1) are treated with different concentrations of this compound.[1] Cell proliferation is commonly measured by EdU (5-ethynyl-2'-deoxyuridine) incorporation into the DNA of insulin-positive cells.[3] The percentage of EdU-positive β-cells is then quantified to determine the EC50 for proliferation.
In Vivo Efficacy Study in RIP-DTA Mice: Diabetic RIP-DTA (receptor-interacting protein-diphtheria toxin A) mice, a model for β-cell ablation, were used.[1] After the onset of diabetes, mice were treated with this compound (50 mg/kg, orally, twice daily) for 15 days.[1] Blood glucose levels were monitored throughout the study. At the end of the treatment period, pancreata were collected for histological analysis to assess β-cell mass, proliferation (e.g., using Ki67 staining), and insulin content.[1][6]
Signaling Pathways and Experimental Workflows
Caption: Signaling pathway of this compound in promoting β-cell proliferation.
Caption: In vitro experimental workflow for assessing β-cell proliferation.
Caption: Logical relationship of the relative potency of DYRK1A inhibitors.
Cross-Validation Across Models
The research findings for this compound have been validated across multiple models:
-
Biochemical Assays: The direct inhibitory effect on DYRK1A and GSK3β has been quantified, establishing its primary mechanism of action.[1]
-
Cell-Based Assays: Efficacy in promoting proliferation has been demonstrated in rodent (mouse R7T1) and primary rat β-cells.[1][3]
-
Human Islet Studies: this compound has been shown to increase the number of human β-cells in cultured intact primary human islets.[6]
-
Animal Models: In vivo studies using diabetic mouse models (RIP-DTA) have confirmed that the in vitro effects translate to a therapeutic benefit, including increased β-cell mass and improved glycemic control.[1][6] This provides strong evidence for its potential as a therapeutic agent.
Furthermore, a comprehensive comparative study of various DYRK1A inhibitors in human islets confirmed that this compound and 5-IT are the most potent compounds for inducing human β-cell proliferation among those tested.[5] This cross-comparison with other molecules in a highly relevant model further validates its superior efficacy.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. A Dual Inhibitor of DYRK1A and GSK3β for β-Cell Proliferation: Aminopyrazine Derivative this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. JCI Insight - Pharmacologic and genetic approaches define human pancreatic β cell mitogenic targets of DYRK1A inhibitors [insight.jci.org]
- 6. researchgate.net [researchgate.net]
Safety Operating Guide
Navigating the Safe Disposal of GNF4877: A Comprehensive Guide for Laboratory Professionals
For researchers and scientists engaged in drug development, the proper handling and disposal of investigational compounds like GNF4877 are paramount to ensuring laboratory safety and environmental protection. This guide provides essential, step-by-step procedures for the safe disposal of this compound, aligning with standard laboratory safety protocols and hazard communication.
This compound, a potent kinase inhibitor, requires careful management throughout its lifecycle in the laboratory, from initial handling to final disposal. Adherence to these procedures is crucial for minimizing exposure risks and maintaining a safe research environment.
This compound Safety and Hazard Profile
Based on its Safety Data Sheet (SDS), this compound presents several hazards that necessitate stringent safety measures.[1] The compound is classified as harmful if swallowed, causes skin and eye irritation, and may lead to respiratory irritation.[1] Understanding these risks is the first step in safe handling and disposal.
| Hazard Classification | Description | Precautionary Measures |
| Acute Toxicity, Oral (Category 4) | Harmful if swallowed. | Do not eat, drink, or smoke when using this product. Rinse mouth after handling.[1] |
| Skin Corrosion/Irritation (Category 2) | Causes skin irritation. | Wear protective gloves and clothing. Wash hands thoroughly after handling.[1] |
| Serious Eye Damage/Irritation (Category 2A) | Causes serious eye irritation. | Wear eye and face protection. Rinse cautiously with water for several minutes if contact occurs.[1] |
| Specific Target Organ Toxicity, Single Exposure (Category 3) | May cause respiratory irritation. | Avoid breathing dust/fumes. Use only in a well-ventilated area.[1] |
Experimental Protocols: Proper Disposal Procedure for this compound
The following protocol outlines the necessary steps for the safe disposal of this compound in solid form and as a solution in Dimethyl Sulfoxide (DMSO), a common solvent for this compound.
1. Personal Protective Equipment (PPE) and Preparation: Before beginning any disposal procedures, ensure all required PPE is worn correctly. This includes:
-
Safety Goggles or Face Shield: To protect against splashes and airborne particles.
-
Chemical-Resistant Gloves: Such as nitrile or butyl rubber, to prevent skin contact.
-
Laboratory Coat: To protect clothing and skin.
-
Respiratory Protection: A NIOSH-approved respirator may be necessary if handling large quantities or if there is a risk of generating dust or aerosols.
Work should be conducted in a designated area, preferably within a chemical fume hood, to minimize inhalation exposure.[1]
2. Disposal of Solid this compound Waste:
-
Collection: Collect all solid this compound waste, including contaminated consumables (e.g., weigh boats, pipette tips, gloves), in a clearly labeled, sealed, and compatible hazardous waste container.
-
Labeling: The container must be labeled as "Hazardous Waste" and include the chemical name "this compound" and the associated hazards (e.g., "Toxic," "Irritant").
-
Storage: Store the sealed container in a designated satellite accumulation area, segregated from incompatible materials.[2]
-
Disposal: Arrange for pickup and disposal by your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal company.
3. Disposal of this compound in DMSO Solution:
-
Collection: Collect all liquid waste containing this compound and DMSO in a designated, leak-proof, and chemically compatible waste container. Since DMSO is a combustible liquid, the container should be appropriate for flammable organic solvents.[3][4]
-
Segregation: Do not mix this waste stream with aqueous or other incompatible waste types.[5]
-
Labeling: Clearly label the container with "Hazardous Waste," the names of all chemical constituents ("this compound," "Dimethyl Sulfoxide"), and their approximate concentrations. Indicate the hazards (e.g., "Flammable," "Toxic," "Irritant").
-
Storage: Store the container in a flammable liquid storage cabinet, away from sources of ignition.[3]
-
Disposal: Contact your institution's EHS office for collection and disposal. Do not dispose of DMSO solutions down the drain.[6]
4. Decontamination of Glassware and Surfaces:
-
Rinsing: Triple rinse any glassware that has come into contact with this compound with a suitable solvent (e.g., ethanol or acetone), followed by a thorough washing with soap and water.
-
Rinsate Collection: The initial rinsate should be collected and disposed of as hazardous liquid waste.
-
Surface Cleaning: Decontaminate work surfaces with an appropriate cleaning agent.
Visualizing the Disposal Workflow
The following diagram illustrates the logical flow for the proper disposal of this compound.
Caption: Workflow for the proper disposal of this compound waste.
By adhering to these detailed procedures, laboratory professionals can ensure the safe handling and disposal of this compound, fostering a secure and compliant research environment. Always consult your institution's specific chemical hygiene plan and EHS guidelines for any additional requirements.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
